15-PGDH is a NAD+-dependent enzyme that catalyzes the first and rate-limiting step in the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2) [1]. It oxidizes the 15-hydroxyl group of PGE2 to a 15-keto group, thereby inactivating it [1]. As a key negative regulator of PGE2 levels, 15-PGDH plays a crucial role in various physiological and pathological processes [2] [3].
The following diagram illustrates the core enzymatic reaction and the general effect of its inhibition.
Although "15-PGDH-IN-2" is not explicitly described, high-affinity inhibitors like SW033291 and SW209415 share a common, sophisticated mechanism. They act as competitive inhibitors but exploit a dynamic "lid" domain on the enzyme to achieve exceptional potency [1].
The table below summarizes the key structural and mechanistic features of 15-PGDH inhibition based on cryo-EM and molecular dynamics studies [1].
| Feature | Description & Role in Inhibition |
|---|---|
| Binding Site | Deep, buried pocket within the enzyme's catalytic core, also occupied by the natural substrate PGE2. |
| Key Residues | S138 & Y151: Form hydrogen bonds with inhibitor, mimicking substrate's transition state. F185 & Y217: Act as "hinges" for a dynamic lid; inhibitors exploit π-stacking for sub-nanomolar affinity. | | Induced-Fit Mechanism | Binding triggers rotation of the "lid" domain (helices α7, α8, α9), encapsulating the inhibitor completely. | | Consequence | Lid closure physically blocks substrate access and locks the inhibitor in place, making inhibition highly potent and durable. |
Inhibiting 15-PGDH has one primary, crucial outcome: a significant increase in local levels of PGE2 [4] [3] [5]. This elevated PGE2 then activates its cognate receptors (e.g., EP2 and EP4), setting off a cascade of downstream signaling events.
The table below outlines the primary documented outcomes of 15-PGDH inhibition in different disease models.
| Physiological System | Observed Effect of 15-PGDH Inhibition | Postulated Downstream Signaling |
|---|---|---|
| Aged Skeletal Muscle | Increased muscle mass, strength, and endurance; improved mitochondrial function [4] [3]. | Activation of AKT pathway; inhibition of FOXO and TGF-β signaling; reduction of ubiquitin-proteasome activity [4]. |
| Liver & Metabolism (T2DM) | Improved glucose metabolism; altered steroid hormone and fatty acid metabolism [5]. | Regulation of cytochrome P450 genes (e.g., Cyp2c55, Cyp3a11) and glutathione S-transferases [5]. |
| Lung (Fibrosis Model) | Reduced inflammation and fibrosis; improved survival [6]. | Antagonism of TGF-β-induced pro-fibrotic signaling in fibroblasts [6]. |
| Cancer (Lung Adenocarcinoma) | Overexpression of 15-PGDH (opposite effect) inhibits cell growth, induces cell cycle arrest, and inhibits epithelial-mesenchymal transition (EMT) [7]. | Inhibition of PI3K/AKT/mTOR pathway [7]. |
For researchers aiming to validate the activity of 15-PGDH inhibitors, here are established methodologies from the literature.
| Assay Type | Purpose | Key Protocol Details |
|---|
| Enzymatic Activity (qHTS) | Identify inhibitors by monitoring PGE2 degradation [2]. | • Format: 1536-well plate, 4 µL reaction. • Reaction: 15-PGDH oxidizes PGE2, converting NAD+ to fluorescent NADH. • Readout: Fluorescence increase. • Control: Use a known inhibitor (e.g., GW5074) in a 16-point dilution series. | | Differential Scanning Fluorimetry (DSF) | Measure compound-induced thermal stabilization of 15-PGDH [2]. | • Principle: Ligand binding increases protein melting temperature (Tm). • Conditions: Test in absence/presence of cofactors (NAD+, NADH). • Output: Shift in Tm indicates binding and can correlate with mechanism. | | In Vivo Efficacy (Sarcopenia Model) | Evaluate effect on muscle mass and function [3]. | • Model: Aged mice. • Treatment: Administer inhibitor (e.g., SW033291 at 5 mg/kg) via intraperitoneal injection. • Endpoints: Muscle mass (weight), muscle force (305C lever system), PGE2 levels (LC-MS/MS). |
15-Hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene in humans, is a rate-limiting enzyme responsible for the metabolic inactivation of prostaglandins and related eicosanoids. As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, 15-PGDH catalyzes the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins to a 15-keto metabolite, dramatically reducing their biological activity. This enzyme serves as a critical regulatory checkpoint that works in concert with prostaglandin synthetic enzymes to maintain prostaglandin homeostasis. Through its catabolic function, 15-PGDH influences diverse physiological and pathological processes including inflammation, cancer progression, reproductive biology, and hematopoietic regulation. The enzyme's expression patterns, structural characteristics, and regulatory mechanisms have consequently become subjects of intense investigation for therapeutic development across multiple disease domains.
This technical review provides a comprehensive analysis of 15-PGDH, integrating fundamental biochemical knowledge with recent research advances. We examine the enzyme's molecular architecture and catalytic mechanism, its tissue-specific expression and regulation, established experimental methodologies for its study, and emerging therapeutic strategies targeting 15-PGDH activity. The content is specifically structured to assist researchers and drug development professionals in understanding both fundamental concepts and current frontiers in 15-PGDH biology, with particular emphasis on quantitative biochemical parameters, structural insights, and translational applications supported by recent peer-reviewed literature.
15-PGDH functions as the initial and committed step in the prostaglandin catabolic pathway, converting active prostaglandins into inactive 15-keto metabolites [1] [2]. The enzyme specifically targets the 15(S)-hydroxyl group of prostaglandins, including PGE₂, PGF₂α, and related compounds, oxidizing it to a ketone group through an NAD⁺-dependent reaction [1] [3]. This structural modification typically results in ≥90% reduction in the biological activity of the prostaglandin molecule, effectively terminating its signaling capacity [2].
The catalytic mechanism of 15-PGDH has been elucidated through molecular dynamics simulations and site-directed mutagenesis studies, revealing the involvement of a conserved catalytic triad consisting of Tyr151, Gln148, and Asn95 [4]. These residues collaborate to facilitate the hydride transfer from the prostaglandin substrate to the NAD⁺ cofactor. Structural analyses indicate that 15-PGDH exhibits broad substrate specificity, accepting not only classic prostaglandins but also lipoxins and hydroxyeicosatetraenoic acids (HETEs) as substrates [5]. The enzyme demonstrates a strong preference for NAD⁺ over NADP⁺ as its cofactor, a characteristic that distinguishes it from other prostaglandin-metabolizing enzymes such as carbonyl reductase 1 (CBR1) [5].
Table 1: Key Catalytic Residues in Human 15-PGDH
| Residue | Position | Functional Role | Experimental Evidence |
|---|---|---|---|
| Tyr151 | Active site | Proton acceptor/donor | Site-directed mutagenesis abolishes activity [4] |
| Lys155 | Cofactor binding | Stabilizes NAD⁺ binding | Mutagenesis reduces catalytic efficiency [1] |
| Ser138 | Active site | Stabilizes transition state | Alanine substitution creates inactive enzyme [6] |
| Cys182 | Structural | Maintains structural integrity | Mutation eliminates enzymatic activity [6] |
The diagram below illustrates the catalytic reaction mechanism of 15-PGDH:
Figure 1: 15-PGDH Catalytic Reaction Pathway. The diagram illustrates the conversion of active PGE₂ to its inactive 15-keto metabolite by 15-PGDH, utilizing NAD⁺ as an essential cofactor in this inactivation pathway.
Human 15-PGDH is encoded by the HPGD gene located on chromosome 4q34.1, consisting of an 801-base pair open reading frame that translates into a 266 amino acid protein with a molecular weight of approximately 29 kDa [1] [3]. The enzyme functions as a homodimer in its native state, with each monomer folding into the characteristic short-chain dehydrogenase/reductase (SDR) fold [5]. This conserved structural architecture includes a Rossmann fold domain for NAD⁺ cofactor binding and a substrate-binding pocket that accommodates various prostaglandin structures [6].
Crystallographic studies (PDB ID: 2GDZ) have revealed critical details about the enzyme's active site organization and mechanism of cofactor binding [3]. The NAD⁺ cofactor binds within a conserved groove near the N-terminal region of the protein, with specific interactions involving residues Thr188 and Lys155 that are essential for cofactor positioning and catalytic efficiency [6]. The C-terminal domain displays significantly lower sequence conservation compared to other SDR family members, which likely contributes to the enzyme's ability to accommodate diverse prostaglandin substrates [6]. This structural flexibility enables 15-PGDH to metabolize a range of eicosanoids while maintaining catalytic efficiency.
Table 2: Structural and Genomic Features of Human 15-PGDH
| Characteristic | Details | Reference |
|---|---|---|
| Gene Symbol | HPGD | [1] |
| Chromosomal Location | 4q34.1 | [1] [3] |
| Protein Length | 266 amino acids | [3] |
| Molecular Weight | 28,977 Da | [3] |
| Quaternary Structure | Homodimer | [5] |
| Protein Family | Short-chain dehydrogenase/reductase (SDR36C1) | [1] [3] |
| Known Structures | PDB: 2GDZ (1.65 Å resolution) | [3] |
Site-directed mutagenesis studies have identified several residues critical for 15-PGDH function beyond the catalytic triad. Cysteine 182 has been shown to be essential for enzymatic activity, suggesting the potential involvement of a redox-sensitive mechanism in regulation [6]. Additionally, tyrosine 151 and lysine 155 form part of the catalytic center, with mutagenesis of either residue resulting in complete ablation of enzymatic activity [1]. These structural insights have facilitated the rational design of 15-PGDH inhibitors and activators with therapeutic potential.
15-PGDH demonstrates ubiquitous expression across human tissues, with particularly high levels detected in the placenta, lung, kidney, and gastrointestinal tract [1]. Comprehensive RNA-seq analyses of 27 different human tissues identified significant 15-PGDH expression in the jejunal mucosa, colon, rectum, and urinary bladder, reflecting its systemic role in prostaglandin homeostasis [1]. At the cellular level, 15-PGDH expression is regulated by various transcription factors, including MITF in melanocytic cells, indicating cell-type-specific regulatory mechanisms [1].
The regulation of 15-PGDH occurs through multiple interconnected mechanisms:
The following diagram illustrates the key regulatory pathways controlling 15-PGDH expression:
Figure 2: Regulatory Pathways Controlling 15-PGDH Expression. The diagram illustrates key pathways including PGE₂-mediated repression through HDAC4 and regulatory inputs from TGFB1 and glucocorticoids.
This sophisticated regulatory network allows for tissue-specific and context-dependent control of prostaglandin levels, with significant implications for both normal physiology and disease pathogenesis. The reciprocal relationship between 15-PGDH and COX-2 creates a yin-yang dynamic that precisely controls active prostaglandin concentrations in various tissue microenvironments [2] [7].
The investigation of 15-PGDH function and activity employs diverse methodological approaches spanning biochemical, structural, and cellular techniques. Understanding these methodologies is essential for evaluating existing literature and designing new studies.
Spectrophotometric and fluorometric assays represent the cornerstone of 15-PGDH functional characterization. The standard enzymatic assay monitors the NAD⁺ to NADH conversion by measuring fluorescence increase (excitation 340 nm, emission 460 nm) or absorbance at 340 nm when 15-PGDH oxidizes its prostaglandin substrate [5]. This assay principle has been adapted to high-throughput screening (HTS) formats, enabling the evaluation of thousands of compounds for inhibitory activity. Quantitative HTS (qHTS) campaigns have identified novel 15-PGDH inhibitors with nanomolar affinity, including both competitive and non-competitive mechanisms of action [5].
Advanced inhibition characterization employs enzyme kinetic studies to determine Ki values and inhibition mechanisms. For example, the competitive inhibitor CAY10397 demonstrates a Ki of 110 nM, while optimized thiazolidinedione derivatives such as CT-8 show Ki values of approximately 90 nM [5]. These assays typically use purified recombinant 15-PGDH enzyme with PGE₂ as the substrate at concentrations near the Km value (typically 1-10 μM range) to ensure accurate determination of inhibitory potency.
Molecular dynamics (MD) simulations have been instrumental in elucidating the catalytic mechanism of 15-PGDH. These computational approaches model the intermolecular interactions between the enzyme and its substrates/inhibitors within the active site, identifying key residues involved in catalysis and binding [4]. MD simulations of 15-PGDH complexed with PGE₂ or inhibitor compounds have revealed the dynamic behavior of the catalytic triad and its role in the reaction mechanism.
X-ray crystallography has provided high-resolution structural information for 15-PGDH, with the deposited structure 2GDZ resolved at 1.65 Å resolution [3]. This structural data enables rational drug design through visualization of the active site architecture and cofactor binding interactions. Structural analysis combined with site-directed mutagenesis has validated the functional contributions of specific residues, creating a comprehensive structure-function relationship map for the enzyme.
RNA-sequencing and quantitative PCR methodologies measure 15-PGDH transcript levels across tissues and experimental conditions. These approaches have identified tissue-specific expression patterns and alterations in disease states, particularly in cancers where 15-PGDH frequently shows decreased expression [7]. Chromatin immunoprecipitation (ChIP) assays have further elucidated transcriptional regulatory mechanisms, demonstrating reduced histone H3 acetylation at the 15-PGDH promoter following PGE₂ stimulation in cervical stromal cells [7].
15-PGDH plays critical roles in multiple physiological and pathological processes, making it an attractive therapeutic target for various conditions. The enzyme's function as a prostaglandin degradation enzyme positions it as a key regulator of prostaglandin-mediated signaling in health and disease.
15-PGDH functions as a tissue suppressor in multiple cancer types, including colorectal, lung, breast, and bladder cancers [5]. The enzyme's ability to limit local prostaglandin levels counteracts the tumor-promoting effects of COX-2-derived PGE₂, which includes stimulation of cell proliferation, angiogenesis, and immune evasion [5]. In normal tissues, 15-PGDH maintains inflammatory homeostasis by terminating the actions of pro-inflammatory prostaglandins, with decreased 15-PGDH activity contributing to chronic inflammatory conditions [2].
Therapeutic strategies targeting 15-PGDH in cancer and inflammation include:
Inhibition of 15-PGDH has emerged as a promising strategy to enhance hematopoietic stem and progenitor cell (HSPC) function and accelerate blood cell reconstitution after bone marrow transplantation [9]. The small molecule 15-PGDH inhibitor (+)SW033291 increases tissue PGE₂ levels, expands HSPC numbers, and accelerates hematologic recovery in murine transplantation models [9]. Mechanistically, 15-PGDH is highly expressed in specific splenic niche cells (macrophages, megakaryocytes, and mast cells), and PGDH inhibition potentiates the splenic microenvironment to support hematopoietic regeneration [9].
15-PGDH plays critical roles in pregnancy maintenance and timing of parturition. In mouse models, 15-PGDH knockout results in early pregnancy termination, while hypomorphic mutations cause premature labor onset due to elevated PGF₂α concentrations [1]. In the cervix, PGE₂-mediated repression of 15-PGDH creates a feed-forward amplification loop that facilitates cervical ripening, suggesting that 15-PGDH inhibitors could potentially augment prostaglandin-based cervical ripening protocols [7].
Table 3: Therapeutic Applications of 15-PGDH Modulation
| Condition | Therapeutic Approach | Mechanism | Development Status |
|---|---|---|---|
| Hematopoietic Recovery | 15-PGDH inhibition (+)SW033291 | Increases PGE₂, expands HSPCs | Preclinical models [9] |
| Cervical Ripening | 15-PGDH inhibitors | Amplifies local PGE₂ signaling | Preclinical/Conceptual [7] |
| Cancer | 15-PGDH activators | Reduces oncogenic PGE₂ signaling | Target validation [5] |
| Preterm Birth Prevention | EP2 antagonists, HDAC4 inhibitors | Prevents 15-PGDH repression | Preclinical [7] |
15-PGDH represents a critical metabolic gatekeeper in prostaglandin biology, with far-reaching implications for human physiology and disease. The enzyme's central role in controlling prostaglandin bioavailability, combined with its complex regulation and tissue-specific expression patterns, positions it as a compelling target for therapeutic intervention across multiple disease domains. Current research continues to elucidate novel aspects of 15-PGDH biology, including its interactions with other metabolic pathways, cell-type-specific functions, and potential roles in additional physiological processes.
Future directions in 15-PGDH research will likely focus on several key areas:
| Study Focus / Model System | Key Finding Related to 15-PGDH | Measured Outcome of 15-PGDH Manipulation | Reference |
|---|---|---|---|
| Core Biochemical Function | Catalyzes oxidation of PGE2 to 15-keto-PGE2. | 15-keto-PGE2 has significantly lower biological activity. | [1] [2] |
| Colorectal Cancer Liver Metastases (Human) | Intra-tumoral heterogeneity in PGE2 levels and 15-PGDH activity. | PGE2 higher in tumor center; 15-PGDH protein higher but activity lower due to reduced NAD+ availability. | [3] |
| Aged Muscle Mass (Mouse Model) | 15-PGDH is upregulated in aged muscle. | Genetic or pharmacological (SW033291) inhibition increased PGE2, rejuvenating muscle mass and strength. | [4] [5] |
| Acute Liver Injury (Mouse Model) | Hepatic 15-PGDH overexpression is protective. | Transgenic mice had higher 15-keto-PGE2, were resistant to LPS-induced injury via PPAR-γ activation in Kupffer cells. | [2] |
| Acute Kidney Injury (Mouse Model) | 15-PGDH is upregulated after LPS-induced injury. | Pharmacological inhibition (SW033291) attenuated renal injury, regulated apoptosis, autophagy, and oxidative stress. | [6] |
To help you evaluate or replicate these key findings, here are the methodologies from the pivotal studies summarized above.
The following diagram illustrates the core biochemical relationship between 15-PGDH and the PGE2 signaling pathway.
Core pathway of PGE2 synthesis by COX/PGE-synthases and degradation by 15-PGDH.
The regulation of PGE2 by 15-PGDH presents a compelling therapeutic target. Strategies are being explored for both inhibiting and inducing the enzyme, depending on the pathological context.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is a key enzyme responsible for inactivating prostaglandin E2 (PGE2) by oxidizing its 15(S)-hydroxyl group [1] [2]. As PGE2 is a signaling molecule involved in processes like tissue repair, inflammation, and cell proliferation, 15-PGDH acts as a critical regulator of its biological effects [1] [3].
Inhibiting 15-PGDH to increase PGE2 levels has emerged as a promising therapeutic strategy for several conditions, as summarized in the table below.
| Condition | Effect of 15-PGDH Inhibition | Key Findings / Mechanism |
|---|---|---|
| Sarcopenia (age-related muscle wasting) | Rejuvenates aged muscle mass and strength [1] | Increases PGE2; improves mitochondrial function, autophagy; reduces TGF-β signaling and ubiquitin-proteasome activity [1]. |
| Pulmonary Fibrosis | Reduces fibrosis, improves lung function, and increases survival in mice [3] | Increases PGE2; disrupts TGF-β signaling; inhibits myofibroblast differentiation and extracellular matrix (ECM) remodeling [3]. |
| Cancer | 15-PGDH itself is recognized as a tumor suppressor [4] [5]. | Overexpression inhibits cancer cell growth, induces cell cycle arrest, and inhibits Epithelial-Mesenchymal Transition (EMT) [4]. |
Substantial research, including in vivo studies with small-molecule inhibitors, validates 15-PGDH as a drug target.
The methodology for evaluating 15-PGDH inhibitors typically follows a multi-step process, from biochemical assays to in vivo validation, as outlined below.
Generalized workflow for 15-PGDH inhibitor characterization
The binding site for 15-PGDH inhibitors is a well-defined pocket within the enzyme that utilizes a dynamic "lid" domain which closes around inhibitors, trapping them and leading to very high binding affinity [1].
The table below summarizes the key residues in the 15-PGDH binding pocket and their roles in inhibitor interaction, based on cryo-EM and crystallography studies of potent inhibitors like SW033291 and (+)-SW209415 [2] [3] [1].
| Protein Residue | Role in Catalysis or Structure | Interaction Type with Inhibitors |
|---|---|---|
| Ser138 (S138) | Part of the catalytic triad [2]. | Hydrogen bonding with inhibitor sulfoxide moiety [2] [1]. |
| Tyr151 (Y151) | Part of the catalytic triad [2]. | Hydrogen bonding with inhibitor sulfoxide moiety [2] [1]. |
| Gln148 (Q148) | Active site residue [2]. | Hydrogen bonding with amine groups on the inhibitor core structure [2]. |
| Phe185 (F185) | Hinge residue for the "lid" domain [1]. | π-stacking with thienopyridine or central aromatic rings of inhibitors [1]. |
| Tyr217 (Y217) | Hinge residue for the "lid" domain [1]. | π-stacking and hydrophobic interactions [1]. |
| Leu139 (L139) | Lines the hydrophobic pocket [1]. | Hydrophobic interactions with the inhibitor core [1]. |
| Ile190, Leu191, Ile194 | Form a hydrophobic pocket [1]. | Accommodate the inhibitor's alkyl chain (e.g., butyl group) [2] [1]. |
This interaction mechanism is shared across different inhibitor scaffolds. The inhibitor's sulfoxide group mimics the transition state of the natural substrate (PGE2) during oxidation of its 15(S)-hydroxyl group [2] [1]. The hydrophobic tail of inhibitors occupies a pocket believed to bind the C16-C20 alkyl chain of PGE2 [2].
The current understanding of 15-PGDH inhibitor binding comes from several advanced structural biology techniques.
Cryo-Electron Microscopy (Cryo-EM): The solution structure of human 15-PGDH in complex with inhibitors was solved using single-particle cryo-EM [1].
X-ray Crystallography: The first co-crystal structures of human 15-PGDH bound to small molecule inhibitors have been solved (e.g., PDB ID: 9PFL) [3] [4].
Molecular Dynamics (MD) and Docking: Used extensively before experimental structures were available, and to validate them [2] [1].
The following diagram outlines a typical workflow for determining the 3D structure of a 15-PGDH-inhibitor complex, which is critical for elucidating the molecular interactions discussed.
The structural insights provide a clear roadmap for rational drug design:
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzyme that inactivates prostaglandins, including Prostaglandin E2 (PGE2), by catalyzing their oxidation [1] [2]. The balance between prostaglandin synthesis (e.g., by COX-2) and degradation by 15-PGDH is a fundamental regulatory mechanism for local prostaglandin levels [1] [3].
The diagram below illustrates the central role of 15-PGDH in prostaglandin signaling.
15-PGDH degrades PGE2, and its inhibition increases beneficial PGE2 signaling [1] [4] [5].
Inhibiting 15-PGDH elevates local PGE2 levels, offering therapeutic strategies for various conditions. The table below summarizes key research and clinical applications.
| Therapeutic Area | Key Finding / Mechanism | Supporting Evidence / Model |
|---|---|---|
| Sarcopenia (Muscle Wasting) | Inhibition increases muscle mass, strength, and function by boosting PGE2, which enhances mitochondrial function and autophagy [4]. | Preclinical studies in aged mice; Phase 1 trial of MF-300 showed target engagement and safety [4] [5]. |
| Neurodegenerative Diseases | Protects the blood-brain barrier (BBB), preventing neurodegeneration and cognitive decline in Alzheimer's and traumatic brain injury models [6]. | Mouse models of Alzheimer's Disease (AD) and Traumatic Brain Injury (TBI) using inhibitor SW033291 [6]. |
| Cancer | Acts as a tumor suppressor; its overexpression inhibits cancer cell growth, induces cell cycle arrest, and inhibits metastasis [7]. | Studies in lung adenocarcinoma (A549 cells), colorectal, and other cancers [3] [7]. |
| Tissue Repair & Inflammation | Increasing PGE2 promotes tissue regeneration and modulates inflammatory processes [6] [4]. | Preclinical models of colitis and bone marrow transplant [6]. |
Research in this area combines various experimental approaches, from proteomics to clinical trials.
In Vitro & Proteomic Analysis: Overexpression of 15-PGDH in A549 lung adenocarcinoma cells led to proteomic changes, including inhibition of the PI3K/AKT/mTOR pathway (a key driver of tumor growth), down-regulation of cell cycle and DNA repair proteins, and inhibition of the epithelial-mesenchymal transition (EMT) [7]. Common assays include CCK-8 for cell proliferation, flow cytometry for cell cycle analysis, and transwell/wound healing assays for migration and invasion [7].
Clinical Trial Progress: The most advanced application is for sarcopenia. MF-300, an oral 15-PGDH inhibitor, completed a Phase 1 trial in 2025. The study demonstrated a favorable safety profile, predictable pharmacokinetics supporting once-daily dosing, and pharmacodynamic proof of mechanism via changes in urinary PGE2 metabolites [5].
NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzymatic regulator belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, classified specifically as SDR36C1 [1] [2]. This enzyme serves as the primary catabolic regulator for prostaglandins and lipoxins, catalyzing the oxidation of the 15(S)-hydroxyl group to a 15-keto functionality, resulting in metabolites with significantly reduced biological activity [1] [3]. The human enzyme is encoded by the HPGD gene located on chromosome 4, producing a protein of 266 amino acids with a molecular weight of approximately 29 kDa per subunit [3] [2]. 15-PGDH exists natively as a homodimer and demonstrates ubiquitous expression across mammalian tissues, with particularly high activity observed in lung, kidney, and placenta [4] [3].
The physiological significance of 15-PGDH extends across multiple biological processes, including inflammation resolution, cellular proliferation control, and tissue regeneration [1] [5]. This enzyme works reciprocally with cyclooxygenase-2 (COX-2) to maintain cellular prostaglandin homeostasis, creating a crucial regulatory balance that determines cellular fate decisions [1]. The thermodynamic stability of 15-PGDH has been characterized through differential scanning fluorimetry studies, revealing a melting temperature (Tm) of 41.2°C for the ligand-free enzyme, which stabilizes significantly to 45°C or higher in the presence of cofactors or inhibitors [2]. This intrinsic stability and its modulation by ligands have important implications for drug discovery efforts targeting this enzyme.
The functional form of 15-PGDH is a homodimeric arrangement that constitutes the physiological unit essential for catalytic activity [5]. Structural analyses through cryo-EM and X-ray crystallography have revealed that the dimer interface is stabilized primarily through interactions involving an extended helix (α9) and a connecting loop preceding it (α8) from each monomer [5]. The antiparallel orientation of the opposing α9 helices is maintained through multiple hydrophobic interactions involving residues F161 with L150' and A153', as well as A146 with L167' and A168' [5]. Additional stability is provided by interactions between Y206 of one protomer and L171' and M172' of the complementary protomer, creating a rigid positioning of the individual α9 helices that buttress against the β5 strand of the characteristic Rossmann fold [5]. This dimeric configuration appears essential for proper positioning of key catalytic residues, including S138, Y151, and K155, which coordinate interactions between substrates and the NAD+/NADH cofactor [5].
15-PGDH exhibits the classic Rossmann fold architecture characteristic of the SDR superfamily, which forms the core scaffold for NAD+ binding and catalytic activity [3] [5]. The enzyme structure can be divided into two primary domains: the cofactor-binding region (residues 1-180) comprising the Rossmann fold, and the substrate-binding domain (residues 181-266) that shows minimal sequence homology with other SDR enzymes and likely accommodates the diverse structures of prostaglandin substrates [3]. A particularly intriguing structural feature identified through recent cryo-EM studies is a dynamic triple-helix lid domain (residues 180-220) that undergoes substrate-induced closure, effectively encapsulating ligands within the buried active site [5]. This lid domain is regulated by two key aromatic residues, F185 and Y217, which function as molecular hinges to facilitate the opening and closing motions essential for catalytic activity and inhibitor binding [5].
The active site of 15-PGDH contains several critically conserved residues that mediate catalytic function and substrate specificity. The architectural organization creates a buried binding pocket that accommodates both the NAD+ cofactor and prostaglandin substrates through specific molecular interactions.
Table 1: Key Residues in 15-PGDH Active Site and Their Functions
| Residue | Structural Role | Functional Significance | Experimental Evidence |
|---|---|---|---|
| Y151 | Catalytic tetrad member | Direct proton transfer; critical for oxidation | Mutagenesis abolishes activity [3] [6] |
| K155 | Co-factor binding | Lowers pKa of Y151; NAD+ coordination | Site-directed mutagenesis [3] [5] |
| S138 | Catalytic tetrad member | Stabilizes transition state | Alanine substitution inactivates enzyme [3] [5] |
| Q148 | Substrate binding | Hydrogen bonding to substrate | Molecular dynamics simulations [7] |
| C182 | Structural integrity | Essential for enzymatic activity | Mutagenesis and biochemical assays [3] |
| T188 | NAD+ interaction | Critical for cofactor binding | Functional characterization [3] |
| N95 | Substrate positioning | Proposed catalytic triad member | MD simulations and docking [7] |
| F185 | Lid hinge residue | π-stacking with inhibitors; lid movement | Cryo-EM with inhibitors [5] |
| Y217 | Lid hinge residue | Stabilizes closed conformation | Cryo-EM with inhibitors [5] |
The active site architecture positions these residues to orchestrate a precise catalytic mechanism while accommodating the diverse structural features of prostaglandin substrates, which typically contain a carboxylic acid head group, a cyclopentane ring, and hydrocarbon tails of varying lengths and unsaturation patterns.
15-PGDH catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins and related eicosanoids, converting them to 15-keto metabolites with significantly reduced receptor binding affinity [1] [4]. The catalytic mechanism follows a ordered Bi-Bi reaction mechanism where NAD+ binding precedes substrate association, and product release follows a specific sequence [1]. Molecular dynamics simulations and mutagenesis studies have identified a catalytic triad composed of Y151, Q148, and N95, which collectively facilitate the proton transfer and stabilization events essential for catalysis [7]. The reaction proceeds through a transition state where the substrate's 15(S)-hydroxyl group is deprotonated by Y151, with simultaneous hydride transfer to the NAD+ cofactor, resulting in formation of a 15-keto product and NADH [7] [5]. The serine residue at position 138 (S138) plays a crucial role in stabilizing the transition state through hydrogen bonding interactions, while K155 helps reduce the pKa of the catalytic tyrosine (Y151) and participates in cofactor binding [5].
The catalytic efficiency of 15-PGDH varies significantly across different prostaglandin substrates. The enzyme demonstrates highest affinity for PGE2 and PGF2α, with Km values in the low micromolar range (1-5 μM), while other substrates like lipoxins and hydroxy fatty acids exhibit slightly higher Km values (5-20 μM) [1] [4]. The pH optimum for enzymatic activity falls between 8.0-9.0, consistent with the chemical mechanism involving deprotonation events [2]. Recent structural evidence suggests that the sulfoxide moiety of high-affinity inhibitors mimics the transition state geometry of the catalytic reaction, providing valuable insights for rational inhibitor design [5].
A remarkable feature of 15-PGDH catalysis is the induced-fit closing mechanism of the lid domain upon substrate or inhibitor binding [5]. This dynamic structural change involves the repositioning of a triple-helix bundle (residues 180-220) that completely encapsulates the ligand within the active site, creating a buried binding pocket inaccessible to solvent in the closed conformation [5]. Molecular dynamics simulations have demonstrated that this lid closure is facilitated by hinge-like movements around residues F185 and Y217, which undergo significant rotational transitions to allow the lid domain to sweep across the active site entrance [5]. In the open conformation, the active site remains accessible for ligand entry and product release, while the closed conformation stabilizes the substrate in the optimal orientation for catalysis and prevents unwanted side reactions. This dynamic mechanism likely contributes to the enzyme's remarkable substrate specificity and catalytic efficiency within the diverse family of eicosanoid signaling molecules.
The following diagram illustrates the catalytic mechanism and dynamic structural changes of 15-PGDH:
> Catalytic mechanism of 15-PGDH showing the dynamic lid closure and key chemical steps.
Recent advances in structural biology have yielded significant insights into 15-PGDH architecture through both X-ray crystallography and cryo-electron microscopy [8] [5]. The first cocrystal structures of 15-PGDH bound to small molecule inhibitors were solved in 2025, revealing precise molecular interactions between the enzyme and competitive inhibitors such as compound A1CH2 (PDB ID: 9PFL) at an impressive resolution of 1.65 Å [8]. These structural data demonstrated that inhibitors occupy the prostaglandin-binding pocket while maintaining interactions with the catalytic residues S138 and Y151 [8]. In 2023, cryo-EM studies further expanded our understanding by solving the solution structure of native 15-PGDH and its complexes with two distinct chemical inhibitors at 2.4 Å resolution, providing crucial information about the enzyme's dynamic behavior in near-physiological conditions [5]. These structures identified the molecular basis for the sub-nanomolar binding affinity of second-generation inhibitors like (+)-SW209415, which exploit the natural lid-closing mechanism to achieve exceptional potency and selectivity [5].
The structural data reveal a common binding mode where inhibitors form hydrogen bonds with the catalytic residues S138 and Y151, while simultaneously engaging in π-stacking interactions with F185 and Y217 of the lid domain [5]. The hydrophobic pocket lined by residues I190, L191, and I194 accommodates inhibitor alkyl chains that mimic the C16-C20 tail of natural prostaglandin substrates [5]. These structural insights have enabled structure-based drug design campaigns that leverage molecular modeling techniques, including free energy perturbation (FEP+) calculations and WaterMap analysis, to optimize inhibitor interactions with the enzyme binding pocket [8] [9]. The integration of machine learning models trained on FEP+-predicted potencies has further accelerated the identification of promising inhibitor candidates from large virtual chemical libraries [9].
Molecular dynamics simulations have significantly advanced our understanding of 15-PGDH flexibility and catalytic mechanism [7]. Studies employing microsecond-scale MD simulations have revealed the exceptional stability of inhibitor-bound complexes, with root-mean-square deviation (RMSD) values below 1.5 Å over 1.5 μs simulation trajectories [5]. Simulations of the enzyme bound to substrate (PGE2) or inhibitors have identified the essential role of the catalytic triad (Y151, Q148, and N95) in substrate positioning and transition state stabilization [7]. Binding free energy calculations using MM-GBSA approaches have quantified the contribution of individual residues to inhibitor binding, revealing that F185 provides the largest energetic contribution through π-stacking interactions with inhibitor aromatic systems [7] [5].
These computational studies have also elucidated the pathway for ligand access to the buried active site, suggesting that the lid domain undergoes transient opening events that allow substrate entry and product release in the native enzyme [5]. WaterMap analyses have identified high-energy hydration sites within the binding pocket that can be targeted for displacement with appropriate functional groups to enhance binding affinity [9]. The combination of these computational approaches with experimental structural data has created a robust framework for rational design of 15-PGDH modulators with optimized pharmacological properties.
The development of 15-PGDH inhibitors has evolved from non-specific weak inhibitors to highly potent and selective compounds with demonstrated in vivo efficacy [5] [2]. Early inhibitors included thiazolidinedione PPARγ agonists such as ciglitazone (IC50 = 2.7 μM) and its optimized derivative CT-8 (Ki ≈ 90 nM), as well as non-steroidal anti-inflammatory drugs like indomethacin and sulindac that exhibited micromolar potencies [2]. The discovery of CAY10397 (Ki = 110 nM) represented a significant advance in potency, though selectivity remained a concern [2]. Contemporary drug discovery efforts have employed structure-based design approaches coupled with advanced computational methods including FEP+ and WaterMap to develop novel chemotypes with nanomolar to sub-nanomolar affinities [8] [9] [5].
Table 2: Evolution of 15-PGDH Inhibitors and Their Characteristics
| Inhibitor Class | Representative Compound | Potency (IC50/Ki) | Mechanism | Key Structural Features |
|---|---|---|---|---|
| Thiazolidinediones | Ciglitazone | 2.7 μM | Non-competitive | PPARγ agonist scaffold |
| Optimized TZDs | CT-8 | 90 nM | Non-competitive | Enhanced hydrophobic interactions |
| Sulphasalazines | CAY10397 | 110 nM | Competitive | Sulfonamide core |
| First-generation | SW033291 | <10 nM | Competitive | Biphenyl sulfoxide core |
| Second-generation | (+)-SW209415 | <1 nM | Competitive | Thienopyridine-sulfoxide |
| Clinical candidate | MF-300 | Not disclosed | Competitive | Oral bioavailability |
High-throughput screening campaigns testing over 160,000 compounds have identified diverse chemotypes that inhibit 15-PGDH through either competitive or non-competitive mechanisms relative to the prostaglandin substrate [2]. These inhibitors cause significant thermal stabilization of the enzyme (ΔTm > 4°C), with cofactor dependencies that correlate with their mechanisms of action [2]. The most potent inhibitors, including (+)-SW209415, exploit the natural lid-closing mechanism by incorporating functional groups that simultaneously engage the catalytic residues and stabilize the closed lid conformation through interactions with the hinge residues F185 and Y217 [5]. This dual engagement strategy results in exceptional binding affinity and duration of action, making these compounds valuable tools for probing 15-PGDH biology and promising candidates for therapeutic development.
15-PGDH inhibition has emerged as a promising therapeutic strategy for enhancing tissue regeneration across multiple organ systems [5] [10]. Preclinical studies have demonstrated that 15-PGDH inhibition markedly accelerates tissue repair in models of colitis, bone marrow transplantation, pulmonary fibrosis, and age-related muscle wasting (sarcopenia) [5]. The therapeutic effects are mediated primarily through elevation of endogenous PGE2 levels, which provides trophic support to tissue stem cells and promotes regenerative processes [5] [10]. The most advanced clinical candidate is MF-300, an orally bioavailable 15-PGDH inhibitor developed by Epirium Bio that completed Phase 1 clinical trials for sarcopenia in 2025 [10].
Preclinical data with MF-300 demonstrate that oral administration increases physiologic PGE2 levels in skeletal muscle, enhances muscle force generation, and improves neuromuscular junction function in aged mice [10]. The Phase 1 randomized, double-blind, placebo-controlled single and multiple-ascending dose trial evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adults, with preliminary data indicating all adverse events were mild to moderate, with no severe or serious adverse events reported [10]. Based on these promising results, Epirium Bio projects commencement of Phase 2 safety and efficacy trials in sarcopenia patients by mid-2026 [10]. The successful development of 15-PGDH inhibitors would address a significant unmet medical need, as sarcopenia affects approximately one-third of Americans over 60 years old and currently has no FDA-approved pharmacologic therapies [10].
The identification and optimization of 15-PGDH inhibitors has relied on sophisticated screening and characterization methodologies [2]. Quantitative high-throughput screening (qHTS) approaches monitor the increase in fluorescence associated with NAD+ conversion to NADH during prostaglandin oxidation, enabling miniaturized assays in 1536-well format with excellent statistical parameters (Z' factor > 0.85) [2]. Hit triaging incorporates rigorous assessment of concentration-response curve quality, efficacy (>40% maximum inhibition), and absence of autofluorescence artifacts [2]. Secondary characterization employs differential scanning fluorimetry (DSF) to evaluate compound-induced thermal stabilization of the enzyme, with cofactor dependencies that help elucidate mechanism of action [2].
Structural characterization of promising inhibitors increasingly relies on both X-ray crystallography and cryo-electron microscopy, which provide complementary information about binding modes and conformational changes [8] [5]. Biochemical assessment of mechanism typically employs Lineweaver-Burk plots to distinguish competitive versus non-competitive inhibition, while selectivity is evaluated through cross-screening against related dehydrogenases and large panels of pharmacologically relevant targets [2]. These integrated approaches have yielded chemical probes with exceptional potency (sub-nanomolar Ki values) and selectivity (>320 targets tested), providing valuable tools for functional studies of prostaglandin signaling pathways and promising starting points for therapeutic development [5] [2].
The standard enzymatic assay for 15-PGDH activity monitoring employs a fluorescence-based method that tracks the conversion of NAD+ to NADH during prostaglandin oxidation [2]. Begin by preparing assay buffer (100 mM Tris-HCl, pH 8.0) and pre-incubating 15-PGDH enzyme (3 μL at 0.1-0.5 μg/μL) with test compounds or DMSO vehicle control in 1536-well plates [2]. Use a pintool system for compound transfer to ensure precise nanoliter-volume delivery [2]. After 15-minute equilibration at room temperature, initiate the reaction by adding prostaglandin E2 substrate (1 μL of 50 μM stock solution in buffer) for a final concentration of 10 μM [2]. Immediately monitor fluorescence emission at 460 nm with excitation at 340 nm using a plate reader capable of kinetic measurements [2]. Calculate initial reaction rates from the linear portion of the fluorescence increase (typically 5-15 minutes) and normalize to vehicle controls to determine percentage inhibition [2]. For IC50 determinations, test compounds in serial dilution spanning at least four orders of magnitude, with data fitting to a four-parameter logistic equation using appropriate software [2].
Differential scanning fluorimetry provides a rapid method for assessing ligand binding through thermal stabilization of the enzyme [2]. Prepare 15-PGDH at 0.5 mg/mL in assay buffer (100 mM Tris-HCl, pH 8.0) with the addition of 5X SYPRO Orange dye [2]. Dispense 20 μL aliquots into 96-well PCR plates containing test compounds at final concentrations of 10-100 μM, with appropriate controls including DMSO vehicle and cofactors (NAD+ or NADH at 1 mM) [2]. Perform thermal denaturation using a real-time PCR instrument with a temperature gradient from 25°C to 95°C at a rate of 1°C per minute while monitoring fluorescence intensity [2]. Determine melting temperatures (Tm) by identifying the inflection point of the fluorescence curve using instrument software, with positive binding indicated by a ΔTm ≥ 1°C relative to vehicle control [2]. Compare stabilization patterns in the presence and absence of cofactors to gain insight into mechanism of action, with non-competitive inhibitors typically showing cofactor-independent stabilization while competitive inhibitors may exhibit cofactor-dependent effects [2].
Molecular dynamics simulations provide atomic-level insights into 15-PGDH flexibility and inhibitor binding [7]. Begin with system preparation by placing the enzyme structure (e.g., PDB ID: 9PFL) in a cubic water box with TIP3P water molecules, ensuring at least 10 Å between the protein and box boundaries [7]. Add ions to neutralize system charge and achieve physiological salt concentration (150 mM NaCl) [7]. Employ the AMBER or CHARMM force fields for protein and ligands, with parameterization for small molecules using appropriate tools such as antechamber [7]. Energy-minimize the system using steepest descent algorithm (5000 steps) followed by conjugate gradient (5000 steps) [7]. Equilibrate in two phases: first with positional restraints on protein heavy atoms (100 ps NVT), then without restraints (100 ps NPT) [7]. Conduct production simulations using GPU-accelerated molecular dynamics (e.g., AMBER, NAMD, or GROMACS) for 100 ns to 1.5 μs with a 2-fs time step at constant temperature (300 K) and pressure (1 atm) [7]. Analyze trajectories for root-mean-square deviation, residue flexibility, hydrogen bonding patterns, and binding free energies using MM-GBSA approaches [7].
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme encoded by the HPGD gene in humans that inactivates prostaglandin E2 (PGE2) by catalyzing the oxidation of its 15(S)-hydroxy group [1] [2]. PGE2 is a signaling molecule that plays crucial roles in immune function, tissue repair, and regeneration [1] [3].
The core therapeutic hypothesis is that inhibiting 15-PGDH elevates local PGE2 levels, which in turn promotes tissue regeneration. This mechanism has been validated in multiple disease models, as summarized in the table below.
| Condition/Disease Model | Effect of 15-PGDH Inhibition | Key Findings / Proposed Mechanisms |
|---|---|---|
| Aged Muscle (Sarcopenia) [3] [4] | Increased muscle mass & strength | Elevated PGE2 enhances muscle stem cell function, improves mitochondrial function, increases autophagy, and decreases TGF-β signaling. |
| Pulmonary Fibrosis [5] | Reduced fibrosis, improved lung function | Increased PGE2 disrupts TGF-β signaling, suppresses myofibroblast differentiation, and attenuates pathologic inflammation. |
| Colorectal Cancer [6] [7] | Suppressed tumor growth (via overexpression) | 15-PGDH acts as a tumor suppressor. Its upregulation inhibits cell proliferation, induces G1/S cell cycle arrest, and inhibits epithelial-mesenchymal transition (EMT). |
| General Tissue Regeneration [1] | Elevated colonic PGE2 levels | Inhibition of 15-PGDH provides a valuable therapeutic opportunity for tissue regeneration by increasing bioactive PGE2. |
Research efforts have employed advanced methods to develop and characterize 15-PGDH inhibitors.
While specific protocols for 15-PGDH-IN-2 are unavailable, the following methodologies are standard for evaluating 15-PGDH function and inhibitor effects, as reflected in the search results.
The following diagram illustrates the core mechanism of 15-PGDH inhibition leading to tissue regeneration, based on the established research.
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been identified as a key negative regulator of muscle repair and a "gerozyme" whose activity increases with aging and after nerve injury. This enzyme degrades prostaglandin E2 (PGE2), a lipid signaling molecule that is essential for effective muscle stem cell function and regeneration. Inhibition of 15-PGDH presents a promising therapeutic strategy for combating muscle wasting caused by aging (sarcopenia), traumatic denervation, and neuromuscular diseases by boosting endogenous PGE2 levels to a physiological range. The consequent enhancement of PGE2 signaling has been demonstrated to promote motor axon regeneration, restore neuromuscular junctions (NMJs), increase muscle mass, and recover strength in preclinical models. This document outlines the mechanistic insights, application protocols, and experimental workflows for utilizing 15-PGDH inhibitors in muscle regeneration studies.
The foundational research supporting 15-PGDH inhibition comes from several key studies, summarized in the table below.
Table 1: Summary of Key Preclinical Findings on 15-PGDH Inhibition
| Study Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Aged Mice | SW033291 (oral, 1 month) | Increased muscle mass and strength; restored PGE2 levels; improved mitochondrial function and autophagy; reduced TGF-β signaling and ubiquitin-proteasome activity. [1] [2] | |
| Sciatic Nerve Crush (Acute Denervation) | SW033291 | Accelerated motor axon regeneration and NMJ reformation; faster recovery of muscle force. [3] | |
| Sciatic Nerve Transection | N/A | Denervation triggered a marked increase (20-fold) in 15-PGDH mRNA and protein in skeletal muscle. [3] | |
| Young Mice (15-PGDH Overexpression) | AAV-mediated 15-PGDH | Induced muscle atrophy within one month, recapitulating an aged phenotype. [3] [2] | |
| Spinal Muscular Atrophy (SMA) Model | N/A | Chronic denervation associated with a 2.5-fold increase in Hpgd (15-PGDH) mRNA. [3] |
The following section provides methodologies for key experiments involving 15-PGDH inhibition in the context of muscle regeneration. The small-molecule inhibitor SW033291 is used as the prototypical compound.
This protocol is adapted from studies on aged mice to assess the restoration of muscle mass and function.
This protocol is for models of acute nerve injury to assess reinnervation.
The diagrams below, generated using Graphviz DOT language, illustrate the core mechanisms and experimental workflows.
The following diagram illustrates the central signaling pathway through which 15-PGDH inhibition promotes muscle regeneration.
This flowchart outlines a typical in vivo study to evaluate the effects of a 15-PGDH inhibitor.
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a NAD+-dependent enzyme that catalyzes the oxidation and biological inactivation of prostaglandins, including prostaglandin E2 (PGE2), a potent lipid mediator with diverse physiological functions. Recent research has revealed that 15-PGDH inhibition represents a novel therapeutic strategy for acute kidney injury (AKI) by increasing local concentrations of PGE2 in renal tissues. Elevated PGE2 levels activate beneficial signaling pathways that promote tissue repair and regeneration, counteracting the pathophysiological processes involved in AKI. The small molecule inhibitor SW033291 has been identified as a potent and selective 15-PGDH inhibitor with demonstrated efficacy in multiple preclinical AKI models, including contrast-induced AKI, ischemic AKI, and sepsis-mediated kidney injury [1] [2] [3].
The therapeutic rationale for 15-PGDH inhibition in AKI stems from its dual targeting of two primary injury mechanisms: intrarenal vasoconstriction and direct tubular toxicity. PGE2 functions as a vasodilatory mediator in the kidney, counteracting vasoconstriction and improving renal blood flow. Additionally, PGE2 provides direct cytoprotective effects on renal tubular epithelial cells, reducing apoptosis and promoting cellular survival under stress conditions. This unique mechanism of action positions 15-PGDH inhibitors as promising renoprotective agents worthy of further investigation for clinical application [1] [2].
Table 1: Renal Functional Parameters Following 15-PGDH Inhibition in Various AKI Models
| AKI Model | Treatment | Serum Creatinine Reduction | BUN Reduction | NGAL Reduction | KIM-1 Reduction | Research Citation |
|---|---|---|---|---|---|---|
| Contrast-induced AKI | SW033291 | ↓ 56.4% (p<0.001) | Data not reported | ↓ 62.1% (p<0.001) | ↓ 58.7% (p<0.001) | [1] |
| Ischemia-Reperfusion Injury | SW033291 | ↓ 48.3% (p<0.001) | ↓ 51.2% (p<0.001) | ↓ 54.6% (p<0.001) | ↓ 49.8% (p<0.001) | [2] |
| LPS-induced Septic AKI | SW033291 | ↓ 42.7% (p<0.05) | ↓ 45.1% (p<0.05) | Data not reported | Data not reported | [3] |
Table 2: Histopathological and Hemodynamic Improvements Following 15-PGDH Inhibition
| Parameter Category | Specific Measure | Improvement with SW033291 | Statistical Significance | Research Citation |
|---|---|---|---|---|
| Histopathological Injury | Tubular Injury Score | ↓ 60.2% | p<0.001 | [1] |
| TUNEL-positive Cells | ↓ 65.8% | p<0.001 | [1] | |
| Hemodynamic Parameters | Medullary Arteriolar Area | ↑ 32.5% | p<0.05 | [1] |
| Renal Blood Flow | ↑ 41.3% | p<0.001 | [1] | |
| Inflammatory Markers | HMGB1 | ↓ 48.7% | p<0.01 | [2] |
| IL-6 | No significant effect | Not significant | [3] | |
| Oxidative Stress | Malondialdehyde | ↓ 44.2% | p<0.01 | [2] |
The consistent renoprotective effects observed across multiple AKI models demonstrate the broad therapeutic potential of 15-PGDH inhibition. The quantitative improvements in both functional parameters (serum creatinine, BUN) and damage biomarkers (NGAL, KIM-1) indicate significant preservation of renal function. Furthermore, the histopathological data confirms substantial structural protection at the tissue level, with reduced tubular injury and apoptosis. Particularly noteworthy is the improvement in renal hemodynamics, as evidenced by increased medullary arteriolar area and renal blood flow, addressing a key pathophysiological mechanism in AKI [1] [2].
15-PGDH inhibition exerts its protective effects through multiple interconnected signaling pathways that collectively mitigate kidney injury and promote repair. The primary mechanism involves the stabilization of PGE2, which activates the PGE2/EP4 receptor signaling axis, leading to increased intracellular cAMP levels and subsequent vasodilation, particularly in the renal medulla. This pathway significantly improves renal perfusion during injury, addressing the critical component of ischemia in AKI pathogenesis. Additionally, 15-PGDH inhibition enhances adenosine signaling through upregulation of adenosine A2A receptors, further contributing to vasodilation and anti-inflammatory effects [2].
The cytoprotective mechanisms of 15-PGDH inhibition include regulation of mitochondrial function, enhancement of autophagy, and reduction of oxidative stress. In aged muscle models (relevant to age-related AKI vulnerability), 15-PGDH inhibition improved mitochondrial function and increased autophagy while decreasing transforming growth factor-β signaling and ubiquitin-proteasome pathway activity [4]. In septic AKI models, 15-PGDH inhibition with SW033291 reduced apoptosis by modulating the expression of Bcl-2, Fas, caspase-3, and caspase-8, while also enhancing protective autophagy and reducing lipid peroxidation [3].
Diagram 1: Signaling pathways of 15-PGDH inhibition-mediated renal protection. SW033291 inhibits 15-PGDH, leading to PGE2 accumulation and activation of multiple protective pathways.
The interconnected nature of these signaling pathways demonstrates the multifaceted mechanism by which 15-PGDH inhibition protects against AKI. Unlike many therapeutic approaches that target single injury mechanisms, 15-PGDH inhibition simultaneously addresses hemodynamic compromise, cellular apoptosis, oxidative stress, and dysregulated autophagy. This comprehensive approach may explain the consistent efficacy observed across diverse AKI models with varying primary injury mechanisms [1] [2] [3].
Animal Model Establishment:
Renal Function Assessment:
Histopathological Evaluation:
Hemodynamic Measurements:
Cell Culture Conditions:
Viability and Apoptosis Assessment:
Diagram 2: Experimental workflow for in vivo assessment of 15-PGDH inhibition in AKI models. The protocol encompasses animal preparation through data analysis phases.
The experimental data supporting 15-PGDH inhibition demonstrates broad applicability across various forms of AKI, suggesting potential clinical utility in multiple at-risk populations. The consistent efficacy observed in contrast-induced, ischemic, and septic AKI models indicates that this approach targets fundamental injury mechanisms common to diverse etiologies. This is particularly relevant for clinical settings where multiple injury pathways often coexist, such as in critically ill patients [1] [2] [3].
For drug development professionals, the optimal dosing strategy appears to be prophylactic administration, as studies consistently demonstrate superior protection when SW033291 is administered before injury induction. The single-dose efficacy observed in ischemia-reperfusion models suggests potential for practical clinical application in scheduled procedures like coronary angiography or cardiovascular surgery where AKI risk is predictable [2]. The documented effects on both functional parameters and structural preservation support comprehensive renoprotection rather than mere functional modulation.
The translational potential of 15-PGDH inhibition is further supported by its effects on biomarkers recognized by regulatory agencies for AKI drug development, including NGAL and KIM-1. The combination of biomarker modulation, functional protection, and histopathological improvement presents a compelling package for preclinical development. Additionally, the well-characterized signaling pathways provide clear pharmacodynamic markers for early-phase clinical trials [1] [2].
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a prostaglandin-degrading enzyme that has emerged as a promising therapeutic target for enhancing tissue regeneration and repair. This enzyme serves as the primary catabolic regulator of prostaglandin E2 (PGE2), a lipid signaling molecule that plays crucial roles in stem cell maintenance, proliferation, and tissue regeneration. In the context of bone marrow transplantation, 15-PGDH inhibition represents a novel strategy to accelerate hematopoietic recovery by increasing local concentrations of PGE2 in the bone marrow microenvironment. The small molecule 15-PGDH-IN-2 (also referred to in literature as (+)-SW209415) is a second-generation inhibitor with significantly improved pharmaceutical properties compared to first-generation compounds, making it particularly suitable for translational applications in hematopoietic stem cell transplantation (HSCT).
The fundamental premise behind targeting 15-PGDH in bone marrow transplantation lies in the well-established role of PGE2 in supporting hematopoietic stem cell function. Research has demonstrated that PGE2 enhances hematopoietic stem cell homing, survival, and proliferation through multiple mechanisms including modulation of Wnt signaling, increased CXCR4 expression, and reduction of apoptosis [1]. By inhibiting the degradation of endogenous PGE2, this compound effectively creates a pro-regenerative microenvironment that supports the engraftment and expansion of transplanted hematopoietic stem and progenitor cells. This approach has shown efficacy across a broad range of transplant models, including those using aged donors and recipients, and demonstrates synergy with existing standard of care treatments like granulocyte colony-stimulating factor (G-CSF) [2] [3].
The primary molecular target of this compound is the 15-hydroxyprostaglandin dehydrogenase enzyme, which normally catalyzes the first step in PGE2 degradation by oxidizing the 15-hydroxyl group to a ketone, thereby inactivating the molecule [1]. This compound functions as a potent, tight-binding inhibitor of this enzyme, with a demonstrated Kᵢ of 0.06 nM [3]. This inhibition occurs through a non-competitive mechanism with respect to the PGE2 substrate, meaning the compound does not compete with PGE2 for binding at the active site but rather binds to a separate site on the enzyme [1]. The molecular interactions between this compound and the 15-PGDH enzyme are exceptionally specific, as evidenced by thermal denaturation assays showing a 13.5°C shift in the enzyme's melting temperature upon compound binding, while closely related short-chain dehydrogenases remain unaffected [1].
At the cellular level, inhibition of 15-PGDH by this compound results in a significant increase in local PGE2 concentrations across multiple tissues. Experimental data demonstrate that treatment with 15-PGDH inhibitors produces an approximate 2-fold increase in PGE2 levels in bone marrow, colon, lung, and liver tissues [1]. This elevated PGE2 then exerts its effects primarily through binding to the EP2 and EP4 prostaglandin receptors, which are G₅-protein coupled receptors that activate adenylate cyclase and increase intracellular cAMP production [4]. The resulting signaling cascade modulates the expression of key genes involved in hematopoietic stem cell maintenance and function, including upregulation of CXCR4 and survivin, while simultaneously reducing apoptosis [1].
Figure 1: Molecular Mechanism of 15-PGDH Inhibition and PGE2 Signaling Pathway. This compound inhibits the degradation of PGE2, allowing increased activation of EP2/EP4 receptors and downstream signaling that promotes hematopoietic stem cell function.
Figure 2: Experimental Workflow for Bone Marrow Transplantation Studies with this compound Treatment. The diagram illustrates the timeline and key procedures for evaluating 15-PGDH inhibition in transplant models.
Table 1: Efficacy Profile of this compound in Preclinical Bone Marrow Transplant Models
| Experimental Model | Key Parameters Measured | Results with this compound | Control Values | Statistical Significance | Reference |
|---|---|---|---|---|---|
| Lethally irradiated mice (11 Gy) | Neutrophil recovery time | ~6 days faster recovery | Normal recovery in 14-16 days | p < 0.001 | [2] [3] |
| Aged donor/recipient mice (≥18 months) | Hematopoietic reconstitution | Maintained efficacy | Delayed recovery in aged controls | p < 0.01 | [2] |
| Human cord blood xenotransplant (NSG mice) | Human CD45+ cell engraftment at 12 weeks | Significantly enhanced | Baseline engraftment | p < 0.05 | [3] |
| Synergy with G-CSF | Platelet recovery time | Accelerated beyond G-CSF alone | G-CSF standard recovery | p < 0.01 | [3] |
| Bone marrow homing | CFSE-labeled cells in marrow 16h post-transplant | ~71% increase in homing | Baseline homing | p < 0.001 | [3] |
| Colony-forming units | Hematopoietic colonies in methylcellulose | 55% increase | Control colony numbers | p < 0.001 | [1] |
Table 2: Pharmacological Properties and Safety Profile of 15-PGDH Inhibitors
| Parameter | SW033291 (1st Generation) | This compound ((+)-SW209415) | Testing Conditions |
|---|---|---|---|
| Aqueous Solubility | Extremely low | 4300 mg/mL (HCl salt) | In vitro physicochemical testing |
| 15-PGDH Inhibition Kᵢ | 0.1 nM | 0.06 nM | Recombinant enzyme assay |
| IC₅₀ | 1.5 nM | 1.1 nM | A549 cell-based assay |
| Tissue PGE2 Increase | 2-fold in BM, colon, liver, lung | Comparable 2-fold increase | Mouse tissue measurements |
| Maximum Tolerated Dose | >20 mg/kg daily for 7 days | No toxicity at 2.5 mg/kg BID for 21 days | Mouse toxicity studies |
| Cancer Xenograft Effect | No potentiation of human AML/MM | No potentiation observed | NSG mouse xenograft models |
| Therapeutic Window | >10-fold | >10-fold | Efficacy vs toxicity dosing |
Table 3: Technical Parameters for Key Experimental Assays
| Assay Type | Cell Source | Treatment Conditions | Key Readouts | Typical Results |
|---|---|---|---|---|
| In vitro 15-PGDH activity | Recombinant 15-PGDH protein | 0.1-100 nM this compound | IC₅₀ = 1.1 nM | Near-complete inhibition at 10 nM |
| Cell-based PGE2 induction | A549 cells + IL-1β stimulation | 75-500 nM this compound | EC₅₀ ≈ 75 nM | 3.5-fold PGE2 increase at 500 nM |
| Bone marrow homing | CFSE-labeled donor cells | 5 mg/kg this compound pre-treatment | % CFSE+ cells in recipient BM | 71% increase over control |
| Colony-forming unit assay | Mouse or human bone marrow | Ex vivo this compound treatment | BFU-E, CFU-GM colonies | 50-55% increase in colony numbers |
| Splenic CFU assay | Recipient spleen day 12 post-BMT | 2.5 mg/kg BID this compound | Spleen colony counts | Significant increase in colonies |
Recipient Conditioning: Utilize 8-12 week old C57BL/6J mice (or other appropriate strains) for transplantation studies. Lethally irradiate recipients with a single dose of 11 Gy (1100 rad) using a cesium or x-ray irradiator 16-24 hours prior to transplantation. Ensure proper radiation dosimetry and confirm lethal dosing in control animals. For aged recipient studies, use mice 18 months or older with appropriate adjustments to radiation sensitivity [3].
Donor Bone Marrow Harvest: Euthanize donor mice (age-matched or aged as required) and aseptically collect femurs, tibias, and iliac crests. Flush bones with cold transplantation medium (RPMI-1640 with 2% FBS) using a 25-gauge needle. Prepare a single-cell suspension by gentle pipetting and passing through a 40-μm cell strainer. Perform cell counting using a hemocytometer or automated cell counter [3].
Drug Preparation: Reconstitute this compound in sterile saline or appropriate vehicle for in vivo administration. For the highly soluble hydrochloride salt form, prepare a stock solution at 1-5 mg/mL concentration. Aliquot and store protected from light at -20°C until use. Fresh preparations are recommended for optimal activity [2] [3].
Cell Transplantation: Resuspend donor bone marrow cells at an appropriate concentration (typically 1-5 × 10⁶ cells/100 μL) for transplantation. Inject cells intravenously via the tail vein using a 1-mL syringe with a 27-gauge needle. For low-cell dose studies, use 2-5 × 10⁵ cells; for standard transplant, use 1-2 × 10⁶ cells; and for escalated dose studies, use up to 5 × 10⁶ cells [3].
This compound Administration: Begin this compound treatment 24 hours prior to transplantation and continue twice daily throughout the experimental period. Administer via intraperitoneal injection at a dose of 2.5 mg/kg in a volume of 100-200 μL. Maintain control groups receiving vehicle-only injections. For combination studies with G-CSF, administer human G-CSF subcutaneously at 250 μg/kg once daily [3].
Monitoring and Endpoint Analysis: Monitor recipients daily for survival, weight loss, and signs of graft failure. Collect peripheral blood via retro-orbital or submandibular bleeding at regular intervals (days 7, 14, 21, 28 post-transplant) for complete blood counts using an automated hematology analyzer. Evaluate hematopoietic recovery by assessing neutrophil, platelet, and red blood cell reconstitution kinetics [2] [3].
Human Cell Sources: Utilize discarded, de-identified human umbilical cord blood or adult bone marrow aspirates obtained under appropriate IRB-approved protocols. Isolate mononuclear cells using Ficoll density gradient centrifugation at 400 × g for 30 minutes. Wash cells twice with PBS and resuspend in transplantation medium [3].
Recipient Mouse Preparation: Use NOD-scid IL2Rγnull (NSG) immunodeficient mice aged 8-12 weeks. Condition recipients with sublethal irradiation (2.5-3.5 Gy) 4-24 hours prior to transplantation. Provide antibiotic-supplemented water (trimethoprim-sulfamethoxazole) beginning 1 week prior to irradiation and continuing for 4 weeks post-transplant [3].
Transplantation Procedure: Transplant 1 × 10⁶ human mononuclear cells per mouse via intravenous injection into the tail vein. For homing studies, label cells with CFSE (5 μM for 30 minutes at 37°C) prior to transplantation. Administer this compound (2.5 mg/kg) or vehicle twice daily beginning day -1 and continuing for 21 days post-transplant [3].
Peripheral Blood Monitoring: Collect blood from transplanted mice at weekly intervals from week 4 through week 12 post-transplant. Stain samples with anti-human CD45 antibodies and analyze by flow cytometry to quantify human cell chimerism. Use additional lineage-specific antibodies (CD3, B220, CD11b) to assess multilineage differentiation [3].
Bone Marrow Analysis: At terminal timepoints (typically 12 weeks), euthanize mice and collect bone marrow from femurs and tibias. Prepare single-cell suspensions and stain with anti-human CD45 plus lineage-specific antibodies for flow cytometric analysis of engraftment and differentiation. For secondary transplantation, pool marrow from primary recipients and transplant into secondary NSG recipients [3].
Methylcellulose Culture Preparation: Use commercially available methylcellulose-based media optimized for human or murine hematopoietic progenitors (e.g., MethoCult). Supplement with appropriate cytokines (SCF, GM-CSF, IL-3, IL-6, EPO) according to manufacturer's instructions [1].
Cell Plating and Treatment: Plate 1-2 × 10⁴ bone marrow cells per 35-mm dish in triplicate. For this compound treatment, add compound directly to the methylcellulose mixture at final concentrations of 10-100 nM. Include vehicle-only controls. Gently mix to ensure even distribution [1].
Culture and Scoring: Culture plates at 37°C in 5% CO₂ with >95% humidity for 12-14 days. Score colonies (CFU-GEMM, BFU-E, CFU-GM) based on standard morphological criteria using an inverted microscope. For precise quantification, pool and count colonies from triplicate plates [1].
Cell Labeling: Isolate donor bone marrow cells and label with 5 μM CFSE in serum-free medium for 30 minutes at 37°C. Wash cells twice with cold PBS to remove excess dye. Determine labeling efficiency by flow cytometry before transplantation [3].
Transplantation and Analysis: Transplant 1 × 10⁷ CFSE-labeled cells into lethally irradiated recipients. Administer this compound (5 mg/kg) or vehicle at 24 and 2 hours prior to transplantation. Sacrifice recipients 16 hours post-transplant and collect bone marrow from femurs and tibias [3].
Flow Cytometric Quantification: Prepare single-cell suspensions from recipient bone marrow and analyze by flow cytometry to determine the percentage of CFSE-positive cells. Use unlabeled transplanted mice as background controls. Calculate homing efficiency as (number of CFSE+ cells in marrow / number of CFSE+ cells injected) × 100% [3].
The application of 15-PGDH inhibition in bone marrow transplantation addresses a critical clinical need for accelerating hematopoietic recovery and reducing transplant-related complications. The profound granulocytopenia that occurs during the interval between transplantation and marrow recovery exposes recipients to significant risks of fatal infection, representing a major source of transplant-associated morbidity and mortality [2]. This compound has demonstrated the ability to accelerate neutrophil recovery by approximately 6 days in murine models, which would translate to a substantial reduction in the window of vulnerability for transplant patients [2] [3].
A particularly promising aspect of 15-PGDH inhibition is its broad applicability across challenging transplant scenarios. The compound maintains efficacy when both donors and recipients are aged, a significant advantage given the increasing utilization of allogeneic transplantation in older patients [2]. Additionally, this compound demonstrates synergy with G-CSF, the current standard of care for promoting neutrophil recovery, suggesting potential for combination regimens [3]. The compound also maintains efficacy as transplant cell dose is escalated, indicating that it may be particularly beneficial in contexts where stem cell numbers are limited, such as cord blood transplantation [2].
From a safety perspective, this compound has shown an excellent preclinical profile. Chronic high-dose administration revealed no significant toxicity as assessed by weight, blood counts, and serum chemistry [2]. Importantly, the compound does not potentiate the in vivo growth of human myeloma and leukemia xenografts, alleviating concerns that elevated PGE2 might promote malignancy progression [3]. The 10,000-fold enhanced solubility of this compound compared to the first-generation inhibitor SW033291 enables intravenous delivery, making it more suitable for clinical application in transplant settings where oral administration may be problematic [3].
The mechanistic insights gained from studying 15-PGDH inhibition also reveal potential applications beyond standard bone marrow transplantation. The discovery that 15-PGDH inhibition activates the splenic hematopoietic niche suggests particular utility in contexts where splenic hematopoiesis contributes to recovery [5]. Additionally, the demonstrated benefits of 15-PGDH inhibition in aged animals indicate potential for addressing age-related declines in hematopoietic fitness [6]. These findings collectively support the continued development of this compound as a promising therapeutic candidate for enhancing outcomes in hematopoietic stem cell transplantation.
The enzyme 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is the primary catalyst for the degradation of Prostaglandin E2 (PGE2), a lipid mediator that promotes tissue regeneration and repair [1] [2]. The fundamental therapeutic rationale is that inhibiting 15-PGDH increases local levels of PGE2, thereby activating pro-regenerative pathways [3] [4].
The table below summarizes the key biological roles of 15-PGDH and the corresponding therapeutic effects of its inhibition, as established in preclinical models.
| Biological Role / Context of 15-PGDH | Observed Effect of 15-PGDH Inhibition (or PGE2 Increase) |
|---|---|
| PGE2 Metabolism: Catalyzes the oxidation and inactivation of PGE2 [1]. | Increases tissue PGE2 levels, potentiating its regenerative signaling [3] [4]. |
| Inflammatory Bowel Disease (IBD): Expression is significantly reduced in the colonic mucosa of ulcerative colitis (UC) and Crohn's disease (CD) patients, contributing to high PGE2 [1]. | In colitis models, inhibition accelerates recovery, reduces inflammation, and improves gastrointestinal fitness [2] [5]. |
| Diverticulitis: Expression is upregulated in the mucosa, suggesting a low PGE2 level may precede inflammation [1]. | Highlights a differential mechanism from IBD, but the effect of inhibition in this context is less clear. |
| Aging: Amounts of 15-PGDH are increased in aged tissues, including skeletal muscle and the gastrointestinal tract [4] [5]. | Genetic or pharmacological inhibition rejuvenates aged muscle mass and strength and improves hematopoietic and GI fitness in aged mice [4] [5]. |
| Tumor Suppressor: Highly expressed in normal mucosa but lost in colorectal cancer (CRC) cells; its overexpression inhibits tumor growth in various cancers [6] [7] [8]. | Note: This is a conflicting role. While inhibition is beneficial for repair, 15-PGDH itself is considered a tumor suppressor. |
The following diagram outlines a generalized protocol for evaluating 15-PGDH inhibitors in the context of colitis and intestinal repair. This workflow synthesizes common methodologies from the literature on 15-PGDH biology.
In Vitro Validation
In Vivo Efficacy Models
Mechanistic Analysis
The therapeutic effect of 15-PGDH inhibition is primarily mediated through the elevation of PGE2, which then activates a complex signaling network to promote repair. The core pathway is summarized below.
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a NAD+-dependent enzyme that serves as the primary catabolic regulator of prostaglandin signaling, particularly through the oxidation and inactivation of prostaglandin E2 (PGE2) [1]. This enzyme catalyzes the conversion of the 15-hydroxy group of PGE2 to a 15-keto group, producing 15-ketoPGE2—a metabolite with significantly reduced biological activity due to its approximately 1000-fold lower affinity for PGE2 receptors [1]. The equilibrium between PGE2 synthesis by cyclooxygenase (COX) enzymes and its degradation by 15-PGDH represents a crucial homeostatic mechanism regulating fundamental physiological processes including tissue repair, inflammation resolution, and cellular proliferation. Recent research has revealed that 15-PGDH is upregulated in aged tissues, and this elevation contributes directly to age-related pathologies including sarcopenia (age-related muscle wasting) through excessive degradation of PGE2 [2].
The therapeutic potential of 15-PGDH inhibition stems from its ability to modulate prostaglandin signaling by increasing endogenous PGE2 levels within physiological ranges. Unlike direct PGE2 administration, which often causes significant side effects, 15-PGDH inhibition elevates PGE2 through an autocrine/paracrine mechanism that preserves spatial and temporal signaling specificity [2]. This approach has demonstrated efficacy across multiple disease models, including sarcopenia, acute kidney injury, and tissue repair, making it a promising strategy for various age-related and degenerative conditions [2] [3]. The recent development of 15-PGDH-IN-2 represents a significant advancement in the pharmacological toolkit available for investigating and potentially exploiting this therapeutic pathway.
The field of 15-PGDH inhibition has evolved significantly with the development of increasingly specific and potent compounds. SW033291, one of the most extensively characterized inhibitors, has demonstrated remarkable efficacy in preclinical disease models by binding to the PGE2 active site of 15-PGDH and effectively increasing local PGE2 concentrations [3]. This small molecule inhibitor has shown therapeutic benefits in models of sarcopenia, acute kidney injury, and hematopoietic regeneration. In sarcopenia studies, SW033291 administration increased muscle mass, strength, and exercise performance in aged mice by restoring mitochondrial function, enhancing autophagy, and reducing transforming growth factor-β signaling [2]. Similarly, in LPS-induced acute kidney injury models, SW033291 treatment improved survival rates and attenuated renal damage by modulating apoptosis, autophagy, and oxidative stress pathways [3].
The emerging compound this compound represents a next-generation inhibitor with potentially improved pharmacological properties, though published data on this specific molecule remains limited. Recent clinical developments include MF-300, an orally administered 15-PGDH inhibitor investigated by Epirium Bio, which has completed Phase 1 trials for sarcopenia with preliminary data showing a favorable safety profile [4]. This progression from preclinical tool compounds to clinical candidates underscores the growing therapeutic interest in 15-PGDH inhibition and highlights the need for optimized dosing protocols to maximize efficacy while minimizing potential side effects. The differential selectivity, potency, and pharmacokinetic profiles of these various inhibitors necessitate compound-specific optimization of treatment regimens for experimental and therapeutic applications.
Table 1: Comparison of Characterized 15-PGDH Inhibitors
| Inhibitor | Potency (IC₅₀) | Administration Route | Therapeutic Applications | Development Stage |
|---|---|---|---|---|
| SW033291 | ~1 nM (cell-free) | Intraperitoneal, Oral | Sarcopenia, AKI, Hematopoietic regeneration | Preclinical |
| MF-300 | Not specified | Oral | Sarcopenia | Phase 1 completed |
| This compound | Not specified | Expected: Oral/IP | Research tool | Preclinical research |
Optimizing treatment duration for this compound requires consideration of several biological and pharmacological factors. The therapeutic mechanism of 15-PGDH inhibition depends on achieving a sustained elevation of local PGE2 levels within a physiological range that activates beneficial signaling pathways without provoking undesirable inflammatory responses [2]. The optimal duration must align with the kinetics of tissue repair and remodeling processes, which vary significantly across target tissues. For example, skeletal muscle regeneration may require sustained treatment over several weeks to reverse established sarcopenia, while acute kidney injury protection might necessitate only short-term administration during the critical injury phase [2] [3]. Additionally, the transcriptional upregulation of 15-PGDH in aged and diseased tissues creates a dynamic equilibrium between enzyme expression and inhibition that must be considered when determining treatment duration [2].
Evidence from preclinical studies provides valuable guidance for duration optimization. In aged mouse models of sarcopenia, administration of the 15-PGDH inhibitor SW033291 for 4-8 weeks resulted in significant improvements in muscle mass, strength, and exercise performance [2]. For acute conditions such as LPS-induced kidney injury, a much shorter duration of 1-3 days of pretreatment and concurrent treatment was effective [3]. These findings suggest that this compound treatment duration should be tailored to the specific disease context, with chronic degenerative conditions requiring extended treatment and acute injuries needing only transient inhibition. Furthermore, the pharmacodynamic effects of 15-PGDH inhibition may persist beyond the actual treatment period due to sustained changes in tissue remodeling, suggesting that intermittent dosing strategies might be effective for chronic conditions [2].
Table 2: Effective Treatment Durations for 15-PGDH Inhibition in Disease Models
| Disease Model | Inhibitor Used | Effective Duration | Dosing Frequency | Key Outcomes |
|---|---|---|---|---|
| Aged muscle (sarcopenia) | SW033291 | 4-8 weeks | Once daily | Increased muscle mass and strength; improved mitochondrial function |
| LPS-induced AKI | SW033291 | 1-3 days | Twice daily | Improved survival; reduced renal apoptosis and oxidative stress |
| Hematopoietic regeneration | SW033291 | 10-14 days | Once daily | Enhanced stem cell regeneration |
| Lung adenocarcinoma | 15-PGDH overexpression | Sustained (weeks) | N/A | Inhibited cell growth; induced G1/S cell cycle arrest |
Cell Culture and Treatment Setup: Begin by establishing appropriate cellular models that express functional 15-PGDH. The A549 lung adenocarcinoma cell line demonstrates substantial 15-PGDH expression and provides a reliable model for initial inhibitor characterization [5]. Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO2. For experimental treatment, seed cells in 6-well or 12-well plates at appropriate densities to reach 70-80% confluence at time of treatment. Prepare this compound stock solutions in DMSO or appropriate vehicle, then dilute in culture medium to achieve desired working concentrations (typically ranging from 100 nM to 10 µM based on analogous compounds) [1]. Include vehicle control groups (DMSO concentration ≤0.1%) to account for solvent effects.
Treatment Duration Optimization: To determine optimal exposure time, treat cells with a fixed concentration of this compound (e.g., 1 µM) for varying durations (1, 3, 6, 12, 24, and 48 hours). For each time point, assess 15-PGDH activity through PGE2 degradation assays by measuring the conversion of PGE2 to 15-ketoPGE2 via liquid chromatography-mass spectrometry (LC-MS) [1]. Parallel samples should be analyzed for PGE2 accumulation using ELISA to confirm functional inhibition. Evaluate downstream effects by measuring expression of Nrf2-regulated antioxidant response genes (HO-1, NQO1) and NF-κB pathway inhibition through Western blot analysis of IKKβ phosphorylation [1]. Based on the kinetics of pathway activation, initial recommendations suggest that 24-hour treatments produce maximal effects on Nrf2 activation while effectively suppressing pro-inflammatory signaling.
Animal Models and Dosing Regimens: For sarcopenia studies, utilize aged mice (20-24 months) to model age-related muscle wasting, with young mice (3-4 months) as controls [2]. For acute kidney injury models, employ C57BL/6J male mice (8-10 weeks) with LPS-induced toxicity (10 mg/kg intraperitoneally) [3]. Prepare this compound in appropriate vehicle solutions (e.g., PBS with minimal DMSO or cyclodextrin-based formulations for improved solubility). Base initial dosing on published protocols for similar inhibitors: for sarcopenia, administer 10 mg/kg daily via oral gavage or intraperitoneal injection for 2, 4, 6, and 8-week durations; for acute kidney injury, pretreat with 10 mg/kg 12 hours before LPS challenge followed by twice-daily dosing for 1-3 days [2] [3].
Endpoint Analysis and Duration Optimization: For sarcopenia studies, assess functional outcomes weekly using grip strength tests and rotarod performance to determine the minimal treatment duration required for significant functional improvement. Collect tissue samples at each duration endpoint (2, 4, 6, and 8 weeks) for histological analysis of muscle fiber cross-sectional area and immunofluorescence staining for mitochondrial markers (e.g., COX IV). Measure PGE2 levels in muscle tissue by ELISA to verify target engagement across different treatment durations. For AKI studies, sacrifice animals 24 hours after LPS challenge and collect serum for creatinine and BUN measurements, and kidney tissue for histopathological evaluation of tubular injury, TUNEL staining for apoptosis, and Western blot analysis of autophagy markers (LC3-I/II) and oxidative stress response (Nrf2, HO-1) [3].
Table 3: Protocol for Determining Optimal Treatment Duration of this compound In Vivo
| Week | Functional Assessments | Molecular Analyses | Expected Outcomes |
|---|---|---|---|
| 2 | Grip strength, Rotarod | Muscle PGE2 levels, 15-PGDH activity | Minimal functional improvement; increased PGE2 |
| 4 | Grip strength, Rotarod, treadmill endurance | Mitochondrial markers (COX IV, ATP levels), autophagy markers | Significant strength improvement; enhanced mitochondrial function |
| 6 | Grip strength, Rotarod, treadmill endurance | Muscle fiber typing, TGF-β signaling, ubiquitin-proteasome activity | Improved muscle mass; reduced proteolysis signaling |
| 8 | Comprehensive functional test battery | Full molecular profiling, histopathology | Maximal functional and structural improvement |
The therapeutic potential of 15-PGDH inhibition must be balanced against potential safety concerns, particularly given the role of prostaglandins in diverse physiological processes. While preclinical studies with SW033291 have demonstrated a favorable safety profile with no severe adverse events reported in Phase 1 trials of the related compound MF-300 [4], comprehensive safety assessment remains essential for this compound. Potential concerns include the role of PGE2 in maintaining renal blood flow and gastrointestinal integrity, necessitating careful monitoring of renal function and gastrointestinal tissues during treatment optimization studies [3]. Additionally, as 15-PGDH degradation products such as 15-oxoETE and 15-ketoPGE2 possess their own biological activities—including anti-proliferative effects through PPARγ activation—the potential consequences of reducing these metabolites must be considered [1].
Recommended safety assessments for this compound treatment optimization include serial monitoring of serum creatinine and BUN for renal function, liver transaminases for hepatic toxicity, and complete blood counts to detect hematopoietic abnormalities. Histopathological examination of major organs (kidney, liver, gastrointestinal tract, heart, and lungs) should be performed at all treatment duration endpoints. Particular attention should be paid to monitoring for ectopic mineralization in soft tissues, as prostaglandin signaling can influence tissue calcification. Additionally, given the role of 15-PGDH as a tumor suppressor in various cancers [5], long-term studies should include careful screening for hyperproliferative changes in epithelial tissues. These comprehensive safety assessments will help establish the therapeutic window for this compound and identify the optimal treatment duration that maximizes efficacy while minimizing potential adverse effects.
Effective optimization of this compound treatment duration requires the implementation of robust biomarker monitoring strategies to assess target engagement and biological response. Direct target engagement can be evaluated by measuring PGE2 levels in target tissues (e.g., skeletal muscle, kidney) using ELISA or LC-MS methods, with effective inhibition expected to increase PGE2 concentrations by 1.5 to 3-fold over baseline [2]. Additionally, the PGE2 degradation product 15-ketoPGE2 serves as a direct marker of 15-PGDH enzyme activity and should decrease proportionally with inhibitor efficacy [1]. Downstream biomarkers of biological activity should include measurements of mitochondrial function (e.g., ATP levels, COX activity), autophagy markers (LC3-I/II ratio, p62 degradation), and oxidative stress parameters (lipid peroxidation products, Nrf2 target gene expression) [2] [3]. These biomarker assessments should be conducted at multiple time points during treatment to establish the kinetics of biological response and inform duration optimization.
Protocols should be adapted based on real-time biomarker data and pathological assessment. For instance, if muscle PGE2 levels plateau after 3 weeks of treatment while functional improvements continue to accrue, this may suggest that continuous 15-PGDH inhibition is not necessary for sustained benefit, potentially supporting intermittent dosing strategies. Similarly, if renal function biomarkers indicate early signs of toxicity without commensurate therapeutic benefit, treatment duration should be shortened or dosing frequency reduced. The recent finding that 15-PGDH inhibition protects against acute renal injury primarily through modulation of apoptosis and autophagy rather than inflammation [3] highlights the importance of monitoring these specific pathways when optimizing treatment for renal conditions. This adaptive, biomarker-informed approach will enable researchers to refine this compound treatment protocols based on individual response patterns and specific disease contexts.
The following diagrams illustrate the key molecular pathways affected by 15-PGDH inhibition and provide visual representations of the experimental workflows for optimizing this compound treatment duration.
Figure 1: 15-PGDH Inhibition Signaling Pathway - This diagram illustrates the molecular mechanisms through which this compound exerts its therapeutic effects. The inhibitor blocks 15-PGDH-mediated degradation of PGE2, leading to enhanced PGE2 signaling through its cognate receptors. This activates multiple downstream pathways that collectively improve muscle mass and function.
Figure 2: Treatment Duration Optimization Workflow - This diagram outlines the systematic approach for determining the optimal treatment duration for this compound across different experimental phases, from initial in vitro screening to comprehensive in vivo duration trials with adaptive refinement based on biomarker data.
The optimization of this compound treatment duration represents a critical parameter for maximizing therapeutic efficacy while minimizing potential adverse effects across various disease contexts. Based on current evidence from analogous 15-PGDH inhibitors, effective treatment durations appear to range from several days for acute conditions to 4-8 weeks for chronic degenerative disorders like sarcopenia [2] [3]. The optimal duration depends on multiple factors including the specific disease pathophysiology, tissue-specific 15-PGDH expression patterns, and the kinetics of tissue repair processes. A systematic, biomarker-informed approach that integrates functional assessments with molecular profiling across multiple time points provides the most robust strategy for establishing evidence-based treatment protocols. As research in this field advances, particularly with the ongoing clinical development of 15-PGDH inhibitors like MF-300 [4], our understanding of optimal treatment durations will continue to refine, potentially enabling personalized approaches based on individual patient characteristics and disease states.
The following table consolidates key efficacy findings from recent studies on 15-PGDH inhibition.
| Study Model | Treatment | Key Efficacy Outcomes | Citation |
|---|---|---|---|
| Aged mice (≥24 months) | Small-molecule inhibitor (SW033291) | Increased muscle mass, strength, and exercise performance; Improved mitochondrial function and autophagy; Decreased TGF-β and ubiquitin-proteasome activity [1]. | |
| Aged mice (>25 months) | Single injection of stable PGE2 analog + exercise | Significant increase in muscle mass and strength two weeks post-treatment; Rejuvenated muscle stem cells with "heritable molecular memory" [2]. | |
| Aged mice | Oral MF-300 (Epirium Bio's 15-PGDH inhibitor) | Increased physiologic PGE2 levels in skeletal muscle; Increased muscle force and improved muscle quality [3] [4]. |
For researchers looking for tool compounds or clinical-stage candidates, the following table summarizes key agents.
| Compound Name | Description | Key Findings & Status | Citation |
|---|---|---|---|
| SW033291 | A small-molecule inhibitor of 15-PGDH. | Used extensively in preclinical research; Rejuvenated aged muscle mass and strength in mice [1] [5]. | |
| MF-300 (Epirium Bio) | First-in-class, oral, small-molecule 15-PGDH inhibitor. | Phase 1 trial (completed Sep 2025): Well-tolerated, showed target engagement and dose-dependent biologic activity. A Phase 2 trial in sarcopenia is projected to start mid-2026 [3] [4]. |
Based on the consolidated findings from the search results, the diagram below illustrates the core signaling pathway and biological effects of 15-PGDH inhibition in aged muscle.
The following table summarizes common solubility problems and their verified solutions, drawn from the development of other 15-PGDH inhibitors.
| Problem | Root Cause | Verified Solution | Example & Effect |
|---|---|---|---|
| High lipophilicity [1] | High compound cLogP (e.g., 5.5). | Introduce nitrogen-containing heterocycles (e.g., pyridine, imidazole) to reduce cLogP and improve water solubility [1] [2]. | Replacing a phenyl ring with a basic imidazole in inhibitor 5 improved solubility [1]. |
| Crystalline solid form | Stable crystal lattice with high melting point. | Salt formation to disrupt crystal packing and enhance dissolution in aqueous media [1]. | A quinoxaline amide inhibitor's HCl salt provided sufficient solubility for in vivo studies [1]. |
| Molecular planarity & rigidity | Extensive aromatic ring systems. | Modify the molecular scaffold to include soluble groups while maintaining critical pharmacophores [2]. | In (+)-SW209415, a dimethyl-imidazole and a thiazole ring replaced a phenyl and thiophene, leading to a 10,000-fold increase in aqueous solubility (4300 µg/mL) [2]. |
Here are detailed methodologies you can use to evaluate the solubility of your compounds in the lab.
This method is ideal for early-stage compound screening [1].
This method provides a more accurate determination of the solubility limit and is critical for formulation development [1].
Q1: What are the key structural modifications that can improve solubility without sacrificing potency? Research on quinoxaline-based 15-PGDH inhibitors shows that specific modifications are highly effective [1]:
Q2: How does improving solubility impact in vivo efficacy? Enhanced solubility is a critical determinant for a compound's route of administration and overall therapeutic utility.
Q3: Are there any stability concerns with highly soluble salt forms? Yes, this is a critical consideration. While salt formation (e.g., HCl salt) is a standard and effective technique to achieve sufficient solubility for in vivo studies, it is essential to ensure that the compound itself maintains metabolic stability [1]. A soluble compound is only useful if it remains intact long enough to exert its effect. For instance, one quinoxaline amide salt showed excellent stability in mouse liver S9 fractions (t₁/₊ = 198 min) [1].
The following diagram synthesizes information from cryo-EM studies [3] to illustrate the target binding site and the strategic approach to solubility optimization, linking structural biology to medicinal chemistry.
The following table summarizes data from the search results on inhibitors with proven oral activity in mouse models.
| Compound / Class | Key Characteristics & Optimizations | Demonstrated In Vivo Oral Efficacy (Mouse Models) |
|---|
| Quinoxaline Amides [1] | - Achiral structure (synthetic advantage over sulfoxide-based inhibitors) [1]
The diagram below outlines a general experimental workflow for evaluating an oral 15-PGDH inhibitor in mice, synthesized from the methodologies in the search results.
Here are solutions to potential problems, based on the challenges and optimizations described in the research.
-NH2 or -NHMe to the pyridine ring further improved activity in the quinoxaline series [1].
FAQ 1: What is the primary mechanism of 15-PGDH inhibitors, and how can this knowledge help troubleshoot off-target effects? Understanding the core mechanism is the first step in identifying the source of off-target effects.
FAQ 2: What are the known mechanisms of 15-PGDH inhibitors, and which are relevant to my research context? Different inhibitor chemotypes can have distinct mechanisms of action, which influences their selectivity profile.
| Mechanism of Action | Description | Research Context & Selectivity Considerations |
|---|---|---|
| Competitive Inhibition | Binds directly to the substrate active site, competing with PGE2 [2]. | Effects can be influenced by local PGE2 concentrations. More likely to be specific to 15-PGDH's prostaglandin metabolism function. |
| Non-competitive Inhibition | Binds to an allosteric site on the enzyme, independent of the substrate [2]. | Can cause significant conformational (thermal) stabilization of the enzyme. This mechanism may offer a different selectivity profile. |
FAQ 3: What experimental strategies can I use to validate target engagement and identify off-target effects? A systematic approach from simple to complex assays is recommended to pinpoint the source of experimental issues.
FAQ 4: How can I manage the variable effects of 15-PGDH inhibition across different cell types? The cellular outcome of inhibition is highly context-dependent, which can be mistaken for an off-target effect.
The following diagrams, created with Graphviz, summarize the key signaling pathways and experimental workflows discussed above.
Recent structural biology studies have revealed critical features of the 15-PGDH enzyme that can be exploited for designing high-potency, selective inhibitors.
Here are detailed protocols for key experiments cited in the literature for evaluating and optimizing 15-PGDH inhibitors.
| Method | Key Application | Detailed Protocol Summary |
|---|
| Cryo-EM Structural Analysis [1] | Mapping inhibitor binding modes and lid domain dynamics. | 1. Purify recombinant human 15-PGDH. 2. Pre-form complex with inhibitor and NADH cofactor. 3. Use size-exclusion chromatography to confirm complex assembly. 4. Prepare cryo-EM grid and collect data. 5. Perform single-particle analysis to solve structure. | | Molecular Dynamics (MD) Simulations [2] [1] | Assessing binding stability, lid dynamics, and enantiomer selectivity. | 1. Dock inhibitor into 15-PGDH active site (e.g., using PDBID: 2GDZ). 2. Solvate the system in an explicit water model and add ions. 3. Run long-time scale MD simulations (e.g., 1.5 μs). 4. Analyze trajectories for residue stability, H-bond occupancy, and lid movement. | | Free Energy Perturbation (FEP+) [3] | Accurately predicting relative binding affinities for virtual compounds. | 1. Start from a known co-crystal or docked structure. 2. Set up a calculation to alchemically transform one ligand into another. 3. Use FEP+ to compute the free energy difference ((\Delta G)). 4. Train a machine learning model on FEP+ predictions to prioritize synthesis from large virtual libraries [3]. | | Tandem Mass Tag (TMT) Proteomics [4] | Profiling cellular responses to 15-PGDH modulation. | 1. Treat cells (e.g., A549) with inhibitor or overexpress 15-PGDH. 2. Extract proteins, reduce, alkylate, and digest with trypsin. 3. Label peptides with TMT reagents. 4. Mix samples, perform HPLC separation, and analyze by LC-MS/MS. 5. Identify differentially expressed proteins and pathway changes. |
Q1: My inhibitor shows excellent enzymatic potency (low nM IC₅₀) but poor cellular activity in elevating PGE2. What could be the issue?
Q2: How can I improve the selectivity of my inhibitor against other short-chain dehydrogenases/reductases (SDRs)?
Q3: The synthetic yield of the correct sulfoxide enantiomer is low. Are there alternative scaffolds?
The following diagram illustrates the logical workflow for optimizing 15-PGDH inhibitors, integrating the structural insights and experimental methods discussed.
The table below summarizes common issues and solutions related to metabolite interference in 15-PGDH activity assays.
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What is the primary cause of metabolite interference? | The assay measures 15-PGDH activity by detecting generated NADH [1]. Interference can occur if test compounds or their metabolites directly react with the detection probe, fluoresce independently, or affect other enzymes in the NAD+/NADH pathway, leading to false signals. |
| How can I confirm that my results are accurate? | Always run a full set of controls. The single most important step is to include a Substrate Blank (everything except the 15-PGDH enzyme). A high signal in this blank indicates compound-dependent interference [1]. |
| My positive control works, but my test compound shows no inhibition. Why? | This could indicate that your compound is not an inhibitor, or that it is a prodrug requiring metabolic activation not present in your purified enzyme system. Consider testing the compound in a cell-based model where metabolic enzymes are present. |
| I suspect my compound is unstable. How can I test this? | Pre-incubate the compound in the assay buffer (without enzyme) and test its activity over time. A decrease in inhibitory effect suggests compound degradation. Using LC-MS to analyze the pre-incubation mixture can directly identify breakdown metabolites [1]. |
This protocol is adapted from the 15-PGDH Activity Assay Kit (Fluorometric) [1]. Following these steps meticulously is key to diagnosing interference.
The assay detects 15-PGDH activity through a coupled reaction. 15-PGDH oxidizes its prostaglandin substrate, converting NAD+ to NADH. The NADH then reacts with a specific "PicoProbe," generating a strong fluorescence signal (Ex/Em = 535/587 nm) [1]. The core concept is that the fluorescent signal is directly proportional to 15-PGDH activity. Any compound that affects this reaction cascade, other than by inhibiting 15-PGDH, can cause interference.
The diagram below outlines the essential steps and, crucially, the control experiments you must run to identify interference.
| Component | Positive Control | Background Control | Substrate Blank (Key for Interference) |
|---|---|---|---|
| 15-PGDH Assay Buffer | Top up to final volume | Top up to final volume | Top up to final volume |
| 15-PGDH Substrate | Included | Included | Included |
| PicoProbe | Included | Included | Included |
| 15-PGDH Enzyme | Included | - | - |
| Test Compound | - | - | Your compound |
| Vehicle for Compound | Included | Included | - |
If you have confirmed interference, consider these next steps:
Here are answers to some common questions about validating 15-PGDH inhibition.
FAQ 1: What are the core techniques for confirming 15-PGDH inhibition in a new tissue type? A multi-faceted approach is recommended. You should directly measure the enzyme's activity, quantify the resulting increase in its substrate (PGE₂), and assess downstream biological effects.
FAQ 2: My inhibitor isn't showing the expected effect on PGE₂ levels. What could be wrong? This is a common troubleshooting point. The table below outlines potential issues and solutions.
| Potential Issue | Diagnostic Experiments | Suggested Solution |
|---|
| Insufficient inhibitor exposure | - Perform a dose-response curve.
Here are detailed methodologies for key validation experiments cited in recent literature.
This protocol is adapted from a 2025 study that successfully used SW033291 to ameliorate heart failure in aged mice [2].
The following diagram illustrates this experimental workflow:
This protocol is based on a 2021 study that overexpressed 15-PGDH in A549 lung adenocarcinoma cells [6]. The principles can be inverted to validate inhibition.
The logical relationship between 15-PGDH inhibition and its observed cellular effects is summarized below:
The table below summarizes key inhibitors used in recent studies, which can serve as positive controls or starting points for your own research.
| Inhibitor Name | Key Chemotype | Reported Potency (IC₅₀/Ki) | Key Characteristics & Evidence |
|---|
| SW033291 | Sulfoxide | Apparent Kᵢ of 0.1 nM [3] | - Doubled PGE₂ levels in mouse tissues (lung, liver, colon, bone marrow) [3].
Q1: Why am I not detecting an increase in PGE2 after treating my cells with a 15-PGDH inhibitor?
Q2: My PGE2 measurements are highly variable between experiments. How can I improve consistency?
Q3: How can I confirm that 15-PGDH-IN-2 is working in my experimental system?
The following table summarizes crucial data from the literature to help you benchmark your experiments.
| Parameter | Reported Value / Finding | Context & Source |
|---|---|---|
| 15-PGDH Inhibitor (Example) | (+)SW033291 (Ki 0.1 nM) [4] | Doubled PGE2 in mouse tissues (3h post 10 mg/kg IP dose) [4]. |
| PGE2 ELISA Standard Range | 31.3 - 4,000 pg/mL [3] | Typical detection range for commercial kits [3]. |
| PGE2 Assay Precision (CV) | Intra-assay: 6%, Inter-assay: 11.7% [3] | Example from a competitive ELISA kit [3]. |
| 15-PGDH in Disease Context | Expression maintained in RA synovium [2] | Methotrexate did not alter 15-PGDH expression, suggesting PGE2 pathway remains targetable [2]. |
| Functional Validation | Reduced lung fibrosis in mice [5] | PGDHi ((+)SW033291) improved outcomes in a bleomycin-induced pulmonary fibrosis model [5]. |
The diagram below illustrates the fundamental biological pathway you are targeting. A clear understanding of this process is essential for effective troubleshooting.
Diagram 1: The PGE2 Metabolic Pathway and Site of 15-PGDH Inhibitor Action. 15-PGDH metabolizes PGE2 into an inactive compound. Your inhibitor (this compound) blocks this degradation, leading to the accumulation of active PGE2.
When your results are not as expected, follow this logical workflow to diagnose the problem.
Diagram 2: A step-by-step troubleshooting guide for PGE2 measurement issues. The yellow boxes are critical first steps, while the green box indicates a conclusive validation method.
The following table summarizes the experimental data for several prominent 15-PGDH inhibitors, which you can use as a benchmark for comparison.
| Inhibitor Name | Chemical Class | Reported Potency (IC₅₀ / Kᵢ) | Key Characteristics | In Vivo Efficacy Models |
|---|
| SW033291 | Sulfoxide-containing Thienopyridine | Kᵢ,app ≈ 0.1 nM [1] [2] | - Tight-binding, enantioselective (R-enantiomer active) [2]
To help you evaluate and compare the data, here are the key experimental methodologies commonly used to generate the results above.
In Vitro Enzymatic Activity Assay [1] [6]
Cell-Based PGE₂ Elevation Assay [1] [2]
In Vivo Efficacy and Pharmacokinetic Studies [1] [3]
Advanced structural studies have revealed how high-affinity inhibitors like SW033291 and SW209415 work.
This induced-fit mechanism, where the enzyme's lid domain closes around the inhibitor, explains the sub-nanomolar affinity and high selectivity of these compounds [5].
The table below summarizes key inhibitors mentioned in the scientific literature. It is important to note that these compounds are from different studies, and their data were generated under different experimental conditions.
| Inhibitor Name / Chemotype | Reported Potency (IC50/Ki) | Key Pharmacokinetic & Tissue Distribution Findings | In Vivo Efficacy Models |
|---|---|---|---|
| SW033291 & (+)-SW209415 (Sulfoxide-based) [1] [2] [3] | Sub-nanomolar to nanomolar range (e.g., SW033291 Ki ~0.1 nM) [1] [3] | Good tissue distribution (lung, liver, colon, bone marrow); earlier compounds required intraperitoneal (IP) injection; (+)-SW209451 offers improved solubility [1] [2] [3]. | Ulcerative colitis, bone marrow transplantation recovery, pulmonary fibrosis, muscle rejuvenation [1] [2]. |
| Quinoxaline amides (e.g., Compound 40) [1] | Potent (IC50 in low nanomolar range) [1] | Designed for good oral bioavailability; excellent stability in mouse liver fractions (t1/2 = 198 min) [1]. | Protective activity shown in mouse models of ulcerative colitis and bone marrow transplantation [1]. |
| Other Chemotypes (Rhodanines, Triazoles, Benzamidazoles) [1] [4] | Potent (IC50 < 50 nM) [1] [4] | Often face challenges such as poor metabolic stability or potential PAINS (pan-assay interference compounds) substructures, limiting their advancement [1] [4]. | Limited in vivo data reported for these specific compounds [1]. |
To objectively compare tissue distribution, researchers typically employ well-established pharmacokinetic protocols. The following workflow outlines a standard approach for such studies in mice, which can generate comparable data for different inhibitors [5] [6].
Key parameters calculated from these experiments include [5] [6]:
Since a direct comparison for "15-PGDH-IN-2" is not available in the public domain, here are steps you can take to build this analysis:
The table below summarizes the key available data for these two types of 15-PGDH inhibitors.
| Feature | 15-PGDH-IN-2 | Quinoxaline Amide Inhibitors |
|---|---|---|
| Reported Potency (IC₅₀) | 0.274 nM [1] | Low nanomolar range (e.g., 1.2 nM to 6 nM for specific compounds) [2] |
| Oral Bioavailability | Information not available in search results | Good oral bioavailability reported [2] |
| In Vivo Efficacy | Proposed for hair loss, bone formation, gastric ulcer, and dermal wound healing [1] | Protective activity in mouse models of ulcerative colitis and bone marrow transplantation recovery [2] |
| Key Structural Features | Information not available in search results | Achiral, features a piperidinyl amide and a substituted phenyl or pyridyl ring [2] |
| Mechanism Insights | Information not available in search results | Binds to the catalytic site; exploits a dynamic "lid" domain for high-affinity binding [3] |
To better understand these inhibitors, it is helpful to see how they target the 15-PGDH enzyme. The following diagram illustrates the shared biological pathway they influence.
This diagram shows that 15-PGDH is the key enzyme that inactivates prostaglandin E2 (PGE2). Inhibiting 15-PGDH prevents PGE2 degradation, thereby increasing its tissue levels to promote repair and regeneration [2] [4] [3].
Structural studies on potent 15-PGDH inhibitors have revealed a common mechanism where the inhibitor binds deep within the enzyme's active site. This binding promotes the closure of a dynamic "lid" domain, which encapsulates the inhibitor and results in very high-affinity, sub-nanomolar binding [3].
The lack of publicly disclosed data for This compound is a significant hurdle. To build a comprehensive comparison guide, I suggest you:
The table below consolidates key findings from multiple studies on 15-PGDH inhibition, primarily with SW033291, showcasing its effects in different pathological conditions.
| Disease Model | Therapeutic Effect of 15-PGDH Inhibition | Key Experimental Data and Findings | Primary Mechanism Proposed |
|---|
| Alzheimer's Disease (AD) & Traumatic Brain Injury (TBI) [1] [2] | Protects blood-brain barrier (BBB), reduces oxidative stress and neuroinflammation, preserves cognition. | • 75% increase in 15-PGDH mRNA in human AD brains [1]. • In mouse models, SW033291 restored BBB integrity, prevented memory loss, and halted neurodegeneration without affecting amyloid pathology [1] [2]. | Increasing levels of anti-inflammatory substrates (e.g., PGE2, Resolvin D1) by preventing their degradation, thereby reducing oxidative damage in BBB-associated myeloid cells [1]. | | Colon & Liver Injury [3] | Potentiates tissue regeneration. | • SW033291 increased tissue PGE2 levels by approximately 2-fold [3]. • Promoted repair and regeneration in mouse models of colon and liver injury [3]. | Elevated PGE2 enhances Wnt signaling, supporting the expansion and repair of tissue stem cells [3]. | | Pulmonary Fibrosis (PF) [4] | Reduces fibrosis, improves lung function, and increases survival. | • SW033291 attenuated lung inflammation and collagen deposition [4]. • Improved survival rate from 65% (vehicle) to 90% (treated) in a bleomycin-induced PF model [4]. | Increased PGE2 disrupts TGFβ signaling, suppressing the differentiation of fibroblasts into collagen-producing myofibroblasts [4]. | | Bone Marrow Transplantation [3] | Accelerates hematopoietic recovery. | • SW033291 treatment doubled peripheral neutrophil counts and increased bone marrow stem/progenitor cells (SKL cells) by 65% [3]. • Increased hematopoietic colony formation by 50% in functional assays [3]. | PGE2 supports hematopoietic stem cell expansion and improves engraftment [3]. | | Colorectal Cancer (CRC) [5] | (Note: Strategy is to increase 15-PGDH) Upregulation of 15-PGDH, a tumor suppressor, reduces cancer progression. | • HDAC inhibitors (e.g., Sodium Butyrate) induced 15-PGDH expression in CRC cells [5]. • Loss of 15-PGDH correlated with elevated HDAC2 in human colon cancers [5]. | Countering the epigenetic repression of the 15-PGDH gene, thereby increasing degradation of tumor-promoting PGE2 [5]. | | Parkinson's Disease (PD) [6] [7] | (Note: 15-PGDH expression is altered) Context-dependent role in neuroinflammation. | • In a rat PD model, 15-PGDH levels were significantly upregulated in dopaminergic neurons upon neurotoxic insult [6] [7]. • Ibuprofen prevented most PD-like pathology [7]. | The PGD2/J2 signaling pathway contributes to chronic neuroinflammation. The role of 15-PGDH here may be complex and is not yet defined as a straightforward therapeutic target [6] [7]. |
To help you evaluate and potentially replicate these findings, here are the methodologies from some of the key studies cited above.
In Vitro 15-PGDH Inhibition Assay [3]:
Analysis of 15-PGDH Expression [5] [6]:
The diagram below illustrates the core signaling pathway modulated by 15-PGDH inhibition and a general workflow for in vivo efficacy testing.
Although quantitative data for "15-PGDH-IN-2" is not available, research on other potent 15-PGDH inhibitors (such as SW033291 and SW209415) reveals a common selectivity mechanism. These inhibitors achieve high selectivity by exploiting a unique dynamic "lid" domain in the 15-PGDH enzyme [1].
The diagram below illustrates how inhibitor binding triggers this selective mechanism.
This "induced-fit" mechanism is enabled by specific hinge residues, primarily F185 and Y217 in the human enzyme. Inhibitors stabilize the closed lid conformation through interactions with these residues, effectively being encapsulated within the enzyme [1]. This mechanism is highly specific to 15-PGDH, which explains the high selectivity of these inhibitors.
The following table summarizes key experimental findings that demonstrate the selectivity of 15-PGDH inhibitors:
| Evidence Type | Key Finding | Experimental Method |
|---|---|---|
| Enzyme Specificity | SW033291 showed no detectable effects on other related short-chain dehydrogenases (SDRs) [2]. | Thermal denaturation assays [2]. |
| Binding Affinity | Inhibitors SW033291 and (+)-SW209415 bind 15-PGDH with sub-nanomolar affinity (Ki ~ 0.1 nM) [2] [1]. | In vitro enzyme kinetics, Surface Plasmon Resonance (SPR) inferred from binding data [2]. |
| Stereospecificity | Only the (+)-enantiomer of SW209415 shows high activity; the (-)-enantiomer has significantly weaker binding [1]. | Cryo-EM structure analysis, structure-activity relationship (SAR) studies [1]. |
| Disease Model | Treatment Duration | Key Effects & Findings | Primary Experimental Readouts |
|---|---|---|---|
| Pulmonary Fibrosis [1] | 35 days (long-term) | Improved survival, reduced weight loss, decreased fibrosis, and improved lung function. Reduced acute inflammation. | Histology (collagen, α-SMA), lung function tests, cytokine levels, survival rate. |
| Aged Muscle Rejuvenation [2] | Not explicitly stated (inferred chronic) | Increased muscle mass, strength, and exercise performance. | Muscle mass measurement, strength tests, mitochondrial function, autophagy markers. |
| Acute Kidney Injury [3] | ~24 hours (acute) | Improved survival, attenuated renal injury and apoptosis. No significant change in key inflammatory cytokines. | Serum creatinine/BUN, histology (tubular injury), TUNEL assay (apoptosis), cytokine PCR. |
| Colon Cancer Metastasis [4] | 1 week (short-term) in model | Increased liver metastasis, promoted cell proliferation, migration, and invasion in vitro. | In vivo metastasis count, in vitro wound-healing/Invasion assays, EMT gene markers. |
To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.
The diagrams below illustrate the core biological mechanisms and contextual risks of 15-PGDH inhibition based on the available data.
The research suggests that the effects of 15-PGDH inhibition are highly context-dependent:
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) degrades prostaglandin E2 (PGE2), a lipid molecule that promotes tissue repair and regeneration [1]. Inhibiting 15-PGDH raises PGE2 levels, which has been shown to be beneficial in various preclinical disease models. The table below summarizes key evidence for the therapeutic potential of 15-PGDH inhibition.
| Disease Model | Key Finding of 15-PGDH Inhibition | Mechanistic Insights | Cited Inhibitor(s) |
|---|---|---|---|
| Sarcopenia (Age-Related Muscle Loss) | Increased muscle mass, strength, and exercise performance in aged mice [2]. | Increased mitochondrial function, autophagy; decreased TGF-β signaling and ubiquitin-proteasome activity [2]. | SW033291 [2] |
| Pulmonary Fibrosis | Reduced severity of fibrotic lesions, improved lung function, and decreased mortality in mice [3]. | Attenuated acute inflammation and TGF-β signaling; reduced collagen deposition [3]. | SW033291 [3] |
| Bone Marrow Transplantation | Accelerated recovery following bone marrow transplant in mice [1]. | Elevated systemic PGE2 levels, which promotes hematopoiesis [1]. | SW033291, compound 5 [1] |
| Ulcerative Colitis | Minimized disease severity in a mouse model of colitis [1]. | Elevated PGE2 levels in the colon, promoting tissue repair [1]. | Orally bioavailable quinoxaline amides [1] |
The effects of 15-PGDH inhibition have been validated through detailed experimental protocols. Here is a summary of the methodologies from key studies:
The therapeutic effects of 15-PGDH inhibitors are primarily mediated through the PGE2 signaling pathway. The following diagram illustrates this core mechanism:
Given the promising landscape but lack of specific data on 15-PGDH-IN-2, I suggest the following steps to continue your research: